molecular formula C15H21FO3 B1297084 3-Fluoro-4-n-octyloxybenzoic Acid CAS No. 326-78-3

3-Fluoro-4-n-octyloxybenzoic Acid

Cat. No.: B1297084
CAS No.: 326-78-3
M. Wt: 268.32 g/mol
InChI Key: SQVFTDZEUGEJTQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-n-octyloxybenzoic Acid is a useful research compound. Its molecular formula is C15H21FO3 and its molecular weight is 268.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVFTDZEUGEJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343962
Record name 3-Fluoro-4-n-octyloxybenzoic Acid
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Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-78-3
Record name 3-Fluoro-4-n-octyloxybenzoic Acid
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Record name 3-Fluoro-4-n-octyloxybenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthesis pathways for 3-Fluoro-4-n-octyloxybenzoic Acid, a valuable intermediate in the development of advanced materials and pharmaceuticals. This document details two primary routes for the synthesis of the key precursor, 3-fluoro-4-hydroxybenzoic acid, followed by its subsequent etherification to yield the final product. Experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-stage process. The initial stage focuses on the formation of the core intermediate, 3-fluoro-4-hydroxybenzoic acid. Two effective pathways for this stage are presented:

  • Route A: Commencing with the commercially available 3-fluoro-4-methoxybenzaldehyde.

  • Route B: Starting from 4-fluorophenol.

The second stage involves the O-alkylation of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with an n-octyl halide via the Williamson ether synthesis to afford the desired this compound.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Route A-1 Demethylation3-Fluoro-4-methoxybenzaldehyde48% Hydrobromic acid-1403~97-
Route A-2 Oxidation3-Fluoro-4-hydroxybenzaldehyde------
Route B Carboxylation4-FluorophenolPotassium hydroxide, Carbon dioxide, Sulfuric acidWater40-60, then 110-1202, then 473.1-
Final Step Williamson Ether Synthesis3-Fluoro-4-hydroxybenzoic acid1-Bromooctane, Potassium carbonateAcetoneReflux12-18>90 (estimated)>97.0 (GC)[1]

Note: The yield for the final step is an estimation based on similar Williamson ether synthesis reactions. The purity of the final product is as reported by commercial suppliers.

Synthesis Pathways Visualization

The logical flow of the synthesis pathways is illustrated below using the DOT language.

Route A: From 3-Fluoro-4-methoxybenzaldehyde

Route A start 3-Fluoro-4-methoxybenzaldehyde intermediate 3-Fluoro-4-hydroxybenzaldehyde start->intermediate Demethylation (HBr, 140°C) product 3-Fluoro-4-hydroxybenzoic acid intermediate->product Oxidation

Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxybenzaldehyde.

Route B: From 4-Fluorophenol

Route B start 4-Fluorophenol product 3-Fluoro-4-hydroxybenzoic acid start->product Kolbe-Schmitt Reaction (KOH, CO2, H2SO4)

Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid from 4-fluorophenol.

Final Step: Williamson Ether Synthesis

Final_Step start 3-Fluoro-4-hydroxybenzoic acid product This compound start->product Williamson Ether Synthesis (K2CO3, Acetone, Reflux) reagent 1-Bromooctane reagent->product

Caption: Final synthesis step of this compound.

Experimental Protocols

Synthesis of 3-Fluoro-4-hydroxybenzoic acid (Route B)

This protocol is adapted from a patented method and is recommended for its high yield and straightforward procedure.

Materials:

  • 4-Fluorophenol (15 g)

  • Potassium hydroxide (11.2 g)

  • Distilled water (50 mL)

  • Carbon dioxide gas

  • Concentrated sulfuric acid (0.98 mol/L, 20 mL)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.

  • Heat the mixture to a temperature range of 40-60°C.

  • Bubble carbon dioxide gas through the solution for 2 hours.

  • After 2 hours, stop the flow of carbon dioxide.

  • Carefully add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction mixture over 5 minutes while stirring.

  • Upon completion of the acid addition, immediately heat the mixture to reflux at 110-120°C for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash three times with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid.[2] The expected yield is approximately 10.96 g (73.1%).[2]

Synthesis of this compound (Final Step)

This protocol is based on the well-established Williamson ether synthesis and is adapted from procedures for similar 4-alkoxybenzoic acids.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid (1.0 equivalent)

  • 1-Bromooctane (1.05 equivalents)

  • Anhydrous potassium carbonate (1.5 equivalents)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-Fluoro-4-hydroxybenzoic acid in anhydrous acetone.

  • Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Add 1.05 equivalents of 1-bromooctane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound as a white to light yellow crystalline powder.[1]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good yields through established organic reactions. The choice of the synthetic route for the key intermediate, 3-fluoro-4-hydroxybenzoic acid, may depend on the availability and cost of the starting materials. The final Williamson ether synthesis is a robust and reliable method for the O-alkylation of the phenolic hydroxyl group. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful execution and monitoring of the reactions are crucial for achieving high yields and purity of the final product.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-n-octyloxybenzoic Acid, a fluorinated aromatic carboxylic acid with applications in materials science, particularly in the field of liquid crystals.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] Its chemical structure consists of a benzoic acid core functionalized with a fluorine atom at the 3-position and an n-octyloxy chain at the 4-position. This combination of a polar carboxylic acid group, an electron-withdrawing fluorine atom, and a long hydrophobic alkyl chain imparts unique properties to the molecule, influencing its solubility, acidity, and potential for self-assembly.

PropertyValueSource/Analogue
Molecular Formula C₁₅H₂₁FO₃[1][3]
Molecular Weight 268.33 g/mol [1]
CAS Number 326-78-3[1][3]
Physical Form White to light yellow powder/crystal[1]
Melting Point Data not available4-(Octyloxy)benzoic acid: 107.8 °C[4]
Boiling Point Data not available
Solubility Insoluble in water.[4] Soluble in many organic solvents.General solubility of long-chain carboxylic acids[4]
pKa Data not availableBenzoic acid pKa is ~4.2. Substitution may alter this value.
logP Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general synthetic pathway can be inferred from standard organic chemistry procedures for analogous compounds.

General Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from a commercially available fluorinated phenol derivative.

G General Synthesis Workflow A 3-Fluoro-4-hydroxybenzoic acid ethyl ester C Williamson Ether Synthesis (Base, e.g., K2CO3, in a polar aprotic solvent, e.g., DMF) A->C B 1-Bromooctane B->C D This compound ethyl ester C->D E Hydrolysis (Base, e.g., NaOH, followed by acid workup) D->E F This compound E->F

Caption: General synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis The synthesis would likely begin with the ethyl ester of 3-fluoro-4-hydroxybenzoic acid. This starting material is reacted with 1-bromooctane in a Williamson ether synthesis. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.

Step 2: Hydrolysis The resulting ester, this compound ethyl ester, is then hydrolyzed to the carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is acidified with a strong acid, like hydrochloric acid, to precipitate the final product, this compound. The product can then be purified by recrystallization.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the fluorine and oxygen substituents.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include:

  • A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

  • C-O stretching vibrations from the ether linkage and the carboxylic acid.

  • C-F stretching vibrations.

  • C-H stretching and bending vibrations from the aromatic ring and the alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at an m/z value corresponding to the molecular weight of the compound (268.33).

Potential Applications and Signaling Pathways

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential areas for investigation in drug development. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

The long octyloxy chain increases the lipophilicity of the molecule, which could facilitate its passage through cell membranes. This is a common strategy in prodrug design to improve the bioavailability of a pharmacologically active agent.[8]

G Potential Drug Development Logic A This compound (Lipophilic Prodrug Candidate) B Cellular Membrane A->B Passive Diffusion C Intracellular Esterases B->C D Active Benzoic Acid Derivative (Pharmacological Effect) C->D Hydrolysis E Target Signaling Pathway D->E Modulation

Caption: Hypothetical pathway for cellular uptake and activation.

Given its structural similarity to other biologically active benzoic acid derivatives, this compound could be investigated for its potential to modulate various signaling pathways involved in cell proliferation, inflammation, or microbial growth. However, without specific experimental data, any discussion of its interaction with signaling pathways remains speculative.

The primary established application for this compound is in the field of liquid crystals.[1][2] The rod-like shape of the molecule, arising from the rigid benzoic acid core and the flexible octyloxy tail, is conducive to the formation of liquid crystalline phases. The fluorine substituent can influence the intermolecular interactions and, consequently, the mesomorphic properties of the material.

References

An In-depth Technical Guide to 3-Fluoro-4-n-octyloxybenzoic Acid (CAS: 326-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid, with the CAS number 326-78-3, is a fluorinated aromatic carboxylic acid that has garnered interest in the fields of materials science and medicinal chemistry. Its molecular structure, featuring a benzoic acid core with a fluorine atom and an n-octyloxy side chain, imparts unique physicochemical properties that make it a valuable building block for the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. This technical guide provides a comprehensive overview of the synthesis, characterization, properties, and potential applications of this compound.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 326-78-3[1][2]
Molecular Formula C₁₅H₂₁FO₃[1][2]
Molecular Weight 268.32 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Purity >97.0% (GC)[1]

Safety and Handling:

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and dust formation should be avoided. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis and Characterization

The synthesis of this compound is typically a two-step process, starting from a suitable precursor, 3-fluoro-4-hydroxybenzoic acid. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid cluster_step2 Step 2: Williamson Ether Synthesis 3-Fluoro-4-methoxybenzoic_Acid 3-Fluoro-4-methoxybenzoic Acid Product_Step1 3-Fluoro-4-hydroxybenzoic Acid 3-Fluoro-4-methoxybenzoic_Acid->Product_Step1 Demethylation Reagents_Step1 HBr, Acetic Acid Reagents_Step1->Product_Step1 Product_Step1_2 3-Fluoro-4-hydroxybenzoic Acid Final_Product This compound Product_Step1_2->Final_Product Alkylation Reagents_Step2 1-Bromooctane, Base (e.g., K2CO3) Reagents_Step2->Final_Product

A high-level overview of the two-step synthesis process.
Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid from 3-Fluoro-4-methoxybenzoic Acid

This procedure involves the demethylation of 3-fluoro-4-methoxybenzoic acid.

  • Materials:

    • 3-Fluoro-4-methoxybenzoic acid (98.8 g)

    • Concentrated hydrobromic acid (215 ml)

    • Acetic acid (215 ml)

  • Procedure:

    • Combine 3-fluoro-4-methoxybenzoic acid, concentrated hydrobromic acid, and acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heat the mixture under reflux with stirring for 34 hours.

    • After cooling the reaction mixture with water, a precipitate will form.

    • Collect the precipitated crystals by filtration.

    • Recrystallize the crude product from water to obtain purified 3-fluoro-4-hydroxybenzoic acid.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step involves the alkylation of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with 1-bromooctane.

  • Materials:

    • 3-Fluoro-4-hydroxybenzoic acid

    • 1-Bromooctane

    • A suitable base (e.g., potassium carbonate)

    • A suitable solvent (e.g., acetone or DMF)

  • Procedure:

    • Dissolve 3-fluoro-4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the base (e.g., potassium carbonate) to the solution and stir to form the phenoxide salt.

    • Add 1-bromooctane to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid.

AssignmentChemical Shift (ppm)
Aromatic Protons~6.9-7.9
-OCH₂-~4.0
-CH₂- (chain)~1.2-1.8
-CH₃~0.9
-COOH~11-12 (broad)

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Ionm/z
[M]⁺268.15

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1680-1710
C-O (Ether)1200-1250
C-F1000-1100

Liquid Crystalline Properties

Experimental Protocols for Liquid Crystal Characterization

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the phase transition temperatures and associated enthalpy changes.

  • Procedure:

    • Accurately weigh a small sample (2-5 mg) of this compound into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic liquid phase).

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

    • Analyze the resulting thermogram to identify the temperatures of endothermic (melting, phase transitions) and exothermic (crystallization) peaks and calculate the corresponding enthalpy changes.

Polarized Optical Microscopy (POM):

  • Purpose: To visually identify the different liquid crystalline phases by observing their characteristic textures.

  • Procedure:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

    • Slowly cool the sample while observing it through a polarized light microscope.

    • Identify the different mesophases based on the appearance and evolution of their characteristic textures (e.g., schlieren texture for nematic, focal-conic or homeotropic texture for smectic phases).

    • Record the temperatures at which phase transitions occur and compare them with the DSC data.

LC_Characterization Liquid Crystal Characterization Workflow Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM Data_Analysis Data Analysis DSC->Data_Analysis POM->Data_Analysis Phase_Transitions Phase Transition Temperatures (e.g., Crystal -> Smectic -> Nematic -> Isotropic) Data_Analysis->Phase_Transitions Enthalpies Transition Enthalpies (ΔH) Data_Analysis->Enthalpies Textures Identification of LC Textures (e.g., Schlieren, Focal-Conic) Data_Analysis->Textures

A workflow for characterizing the liquid crystalline properties.

Applications in Drug Development and Materials Science

Fluorinated benzoic acid derivatives are recognized as important building blocks in medicinal chemistry. The introduction of a fluorine atom can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and increase its bioavailability. While specific biological activities of this compound have not been detailed in the available literature, its structural motifs are found in various biologically active compounds. Its precursor, 3-fluoro-4-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis.

The general role of such fluorinated benzoic acids in drug development often involves their incorporation into larger molecules that can interact with specific biological targets, such as enzymes or receptors. A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is depicted below.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibits

A hypothetical mechanism of action for a drug derived from the core structure.

In materials science, the primary application of this compound is as a precursor for the synthesis of liquid crystals. The combination of the rigid benzoic acid core and the flexible octyloxy chain, along with the lateral fluorine substitution, is a common design strategy for creating molecules that exhibit mesophases. These liquid crystals can be used in various applications, including display technologies and optical sensors.

Conclusion

This compound is a versatile chemical compound with significant potential in both materials science and drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily characterized using standard spectroscopic methods. While specific data on its liquid crystalline phase transitions and biological activity require further investigation, the properties of structurally related compounds suggest that it is a promising candidate for the development of new liquid crystal materials and as a building block for novel therapeutics. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this intriguing molecule.

References

Spectroscopic Profile of 3-Fluoro-4-n-octyloxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the liquid crystal intermediate, 3-Fluoro-4-n-octyloxybenzoic Acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₂₁FO₃, with a molecular weight of 268.33 g/mol .[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.75m2HAromatic CH
7.05t, J=8.5 Hz1HAromatic CH
4.08t, J=6.6 Hz2H-OCH₂-
1.88 - 1.78m2H-OCH₂CH₂ -
1.52 - 1.25m10H-(CH₂)₅-
0.90t, J=6.8 Hz3H-CH₃
12.5 (approx.)br s1H-COOH

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
169.5C=O
158.0 (d, J=250 Hz)C-F
152.0C-O
127.5 (d, J=7 Hz)Aromatic CH
124.0 (d, J=3 Hz)Aromatic C-COOH
116.0 (d, J=21 Hz)Aromatic CH
113.0Aromatic CH
69.5-OCH₂-
31.8Alkyl CH₂
29.3Alkyl CH₂
29.2Alkyl CH₂
28.8Alkyl CH₂
26.0Alkyl CH₂
22.6Alkyl CH₂
14.1-CH₃

Note: The assignments are predicted based on typical chemical shifts for similar structures and may require further 2D NMR analysis for definitive confirmation. Data is based on general knowledge and available information for analogous compounds.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretch (alkyl)
3300 - 2500BroadO-H stretch (carboxylic acid)
1685StrongC=O stretch (carboxylic acid dimer)
1610, 1580MediumC=C stretch (aromatic)
1255StrongC-O stretch (aryl ether) & O-H bend
1170MediumC-F stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Key Fragments

m/zInterpretation
268[M]⁺ (Molecular ion)
251[M - OH]⁺
223[M - COOH]⁺
155[M - C₈H₁₇O]⁺
113[C₈H₁₇]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then collected over a range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or by direct infusion. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Fluoro-4-n-octyloxy- benzoic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of 3-Fluoro-4-n-octyloxybenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth guide to understanding and determining the solubility of 3-Fluoro-4-n-octyloxybenzoic Acid.

Introduction

This compound is an aromatic carboxylic acid with potential applications in various fields, including liquid crystal materials and as a building block in medicinal chemistry. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its synthesis, purification, formulation, and biological applications. The molecular structure, featuring a polar carboxylic acid group and a nonpolar n-octyloxy tail, suggests a varied solubility profile that is dependent on the polarity of the solvent.

Quantitative Solubility Data

As of the compilation of this guide, specific experimental data on the solubility of this compound in a range of common organic solvents has not been extensively reported in publicly accessible literature. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data. It is recommended to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Butyl Acetate
Hydrocarbons Heptane
Toluene
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Chlorinated Dichloromethane
Aprotic Polar Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The determination of the thermodynamic (equilibrium) solubility of a compound is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is the gold-standard and most reliable technique for this purpose, particularly for compounds with low to moderate solubility.[1]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[1]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker with a constant temperature bath.

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, though longer times may be necessary for poorly soluble compounds.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.[2] This step is critical to avoid overestimation of the solubility.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method. HPLC with UV detection is a common and accurate method for quantifying aromatic compounds.[3][4] Alternatively, UV-Vis spectroscopy can be used if the compound has a distinct chromophore and the solvent has a suitable UV cutoff.[2][5]

    • For HPLC analysis:

      • Develop a validated HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Dilute the saturated filtrate with a suitable solvent to fall within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration based on the peak area and the calibration curve.[3]

    • For UV-Vis analysis:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.[6]

      • Prepare a series of standard solutions to create a calibration curve according to the Beer-Lambert law.[5]

      • Dilute the saturated filtrate as necessary and measure its absorbance at the λmax.

      • Calculate the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per volume (e.g., mg/mL) and molarity (mol/L).

    • Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep cluster_equil cluster_sep cluster_quant cluster_result prep Preparation equil Equilibration sep Separation quant Quantification result Result solid Excess Solid Compound shake Agitate at Constant Temp (e.g., 24-48h) solid->shake solvent Known Volume of Solvent solvent->shake centrifuge Centrifuge or Filter (0.22 µm) shake->centrifuge Saturated Solution hplc HPLC or UV-Vis Analysis centrifuge->hplc Clear Supernatant data Solubility Data (mg/mL, mol/L) hplc->data calib Calibration Curve calib->hplc

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in various organic solvents is a fundamental parameter that dictates its utility in research and development. Although specific data is not widely published, this guide provides a robust and detailed experimental protocol based on the well-established shake-flask method to enable researchers to accurately determine this property. By following the outlined procedures for equilibration, separation, and quantification, reliable and reproducible solubility data can be generated. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems.

References

An In-Depth Technical Guide on the Mesogenic Properties of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid is a calamitic (rod-shaped) liquid crystal belonging to the benzoic acid derivative family. The molecular structure, characterized by a rigid core composed of a benzene ring and a carboxylic acid group, coupled with a flexible n-octyloxy tail, is conducive to the formation of mesophases. The presence of a lateral fluorine atom on the benzene ring introduces a significant dipole moment, which can influence the intermolecular interactions and, consequently, the liquid crystalline behavior. This technical guide aims to provide a comprehensive overview of the mesogenic properties of this compound, detailing its phase transitions and the experimental methodologies used for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₁FO₃[1]
Molecular Weight 268.33 g/mol [1]
CAS Number 326-78-3[1]
Appearance White to light yellow powder/crystal[1]

Mesogenic Properties and Phase Transitions

For analogous compounds, such as other n-alkoxybenzoic acids, the mesomorphic behavior is well-documented. For instance, the length of the alkoxy chain plays a crucial role in determining the type of mesophase observed, with shorter chains favoring nematic phases and longer chains promoting the formation of smectic phases.

Experimental Protocols for Characterization

To fully characterize the mesogenic properties of this compound, a combination of experimental techniques is required. The following sections detail the standard methodologies employed in the study of liquid crystals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and the enthalpy changes (ΔH) associated with these transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected clearing point.

  • The heat flow to the sample is measured as a function of temperature. Endothermic peaks correspond to phase transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic).

  • The sample is then cooled at the same constant rate to observe the transitions upon cooling (exothermic peaks). This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

  • The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases based on their characteristic optical textures.

Methodology:

  • A small amount of the this compound sample is placed between a clean glass slide and a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • As the sample cools and transitions into a liquid crystalline phase, characteristic textures will appear. For example, a nematic phase might exhibit a schlieren or threaded texture, while a smectic A phase could show a focal-conic fan texture.

  • The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters within the different mesophases.

Methodology:

  • A sample of this compound is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.

  • The sample is heated or cooled to the desired mesophase temperature.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern of the scattered X-rays is recorded on a detector.

  • Small-angle X-ray scattering (SAXS) provides information about the layer spacing in smectic phases.

  • Wide-angle X-ray scattering (WAXS) gives information about the average intermolecular distance and the degree of short-range positional order.

  • For example, a diffuse halo in the wide-angle region is characteristic of the liquid-like order within the layers of a smectic phase or in a nematic phase. A sharp, low-angle reflection indicates the presence of a layered smectic structure.

Logical Workflow for Characterization

The logical workflow for the complete characterization of the mesogenic properties of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Mesomorphic Characterization cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM XRD X-ray Diffraction (XRD) Purification->XRD TransitionData Determine Transition Temperatures & Enthalpies DSC->TransitionData PhaseID Identify Mesophase Types & Textures POM->PhaseID StructuralParams Determine Structural Parameters XRD->StructuralParams Conclusion Elucidation of Mesogenic Properties TransitionData->Conclusion PhaseID->Conclusion StructuralParams->Conclusion

Caption: Workflow for the characterization of mesogenic properties.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, an analogous logical pathway can be conceptualized for the early-stage assessment of a liquid crystal-based material in a drug delivery context. This involves a series of go/no-go decisions based on its physicochemical and mesomorphic properties.

G start Candidate LC Material (this compound) physchem Physicochemical Characterization start->physchem go1 Favorable Properties? physchem->go1 meso Mesomorphic Property Analysis (DSC, POM) go2 Suitable Mesophase Range? meso->go2 stability Chemical & Thermal Stability Assessment go3 Stable? stability->go3 toxicity Preliminary in vitro Toxicity Screening go4 Non-toxic? toxicity->go4 go1->meso Yes reject Reject Candidate go1->reject No go2->stability Yes go2->reject No go3->toxicity Yes go3->reject No proceed Proceed to Formulation Development go4->proceed Yes go4->reject No

Caption: Decision pathway for LC material in drug development.

Conclusion

This compound is a promising liquid crystalline material. While specific experimental data on its mesogenic properties are not currently available in the reviewed literature, this guide provides the established experimental framework necessary for its complete characterization. The combination of DSC, POM, and XRD techniques would allow for the definitive identification of its mesophases, the determination of its transition temperatures, and the elucidation of its structural organization. Such a comprehensive understanding is crucial for its potential application in advanced materials and, by analogy, for the systematic evaluation of novel materials in fields such as drug delivery. Further research is warranted to experimentally determine the specific mesogenic properties of this compound.

References

A Guide to the Thermal Analysis of 3-Fluoro-4-n-octyloxybenzoic Acid by DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the thermal characterization of 3-Fluoro-4-n-octyloxybenzoic Acid. While specific experimental data for this compound is not publicly available, this document outlines the expected thermal behavior, detailed experimental protocols, and data interpretation based on the analysis of similar aromatic carboxylic acids and liquid crystalline materials.

Introduction to the Thermal Analysis of Organic Compounds

Thermal analysis techniques are pivotal in the characterization of organic materials, providing critical information on their physical and chemical properties as a function of temperature. For a molecule such as this compound, which possesses a structure suggestive of potential liquid crystalline behavior, DSC and TGA are indispensable tools.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[1][2][3]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] TGA is crucial for determining the thermal stability, decomposition temperatures, and volatile content of a material.[6]

Expected Thermal Behavior of this compound

Based on its chemical structure—a benzoic acid derivative with a fluorine substituent and a long alkoxy chain—this compound is expected to exhibit complex thermal behavior, potentially including liquid crystalline phases (mesophases).

A typical heating profile for such a compound might reveal:

  • Solid-Solid Transitions: Changes in the crystalline structure of the solid material.

  • Melting Transition: The transition from a solid to either a liquid crystalline phase or an isotropic liquid.

  • Liquid Crystalline Transitions: Transitions between different mesophases (e.g., nematic, smectic) at temperatures above the initial melting point.[7][8]

  • Clearing Point: The temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid.

  • Decomposition: At higher temperatures, the molecule will begin to degrade.

Data Presentation

The following tables summarize the quantitative data that would be obtained from DSC and TGA analyses of this compound.

Table 1: Summary of Potential DSC Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Glass Transition (Tg)ValueN/AN/A
Crystallization (Tc)ValueValueValue
Melting (Tm)ValueValueValue
Liquid Crystal Transition(s)ValueValueValue
Clearing Point (Tcl)ValueValueValue

Table 2: Summary of Potential TGA Data

ParameterTemperature (°C) / Percentage (%)
Onset of Decomposition (Td)Value
Temperature of 5% Mass Loss (T5%)Value
Temperature of 10% Mass Loss (T10%)Value
Residual Mass at 600°CValue

Experimental Protocols

Detailed methodologies for performing DSC and TGA are crucial for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC experiment for an organic compound like this compound would follow these steps:[9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, 0°C.

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected final transition (e.g., 200°C). An inert nitrogen atmosphere is maintained with a purge gas flow of 50 mL/min to prevent oxidation.[9]

    • Hold the sample at the high temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating scan is often performed under the same conditions as the first to observe the thermal behavior of the material from a controlled amorphous or semi-crystalline state.[2]

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset and peak temperatures of transitions and to calculate the associated enthalpy changes by integrating the peak areas.[11]

Thermogravimetric Analysis (TGA) Protocol

The TGA protocol is designed to assess the thermal stability of the compound.[6][12]

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.[13]

    • An inert nitrogen atmosphere is typically used with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.[5]

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the expected sequence of thermal events for a liquid crystalline material.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_output Output weigh_sample Weigh Sample (3-10 mg) encapsulate Encapsulate in Pan (DSC) or Place in Crucible (TGA) weigh_sample->encapsulate load_sample Load Sample into Instrument encapsulate->load_sample program_method Program Temperature Profile & Atmosphere load_sample->program_method run_analysis Run Thermal Scan program_method->run_analysis record_data Record Heat Flow (DSC) or Mass Loss (TGA) vs. Temperature run_analysis->record_data plot_curves Plot Thermograms (DSC/TGA curves) record_data->plot_curves analyze_transitions Identify Transitions & Calculate Parameters plot_curves->analyze_transitions report Generate Technical Report analyze_transitions->report

Caption: Workflow for DSC and TGA Experiments.

Thermal_Transitions Solid Crystalline Solid LC1 Smectic Phase Solid->LC1 Melting (Tm) LC2 Nematic Phase LC1->LC2 LC Transition Liquid Isotropic Liquid LC2->Liquid Clearing Point (Tcl) Decomposition Decomposition Products Liquid->Decomposition Decomposition (Td)

Caption: Expected Thermal Transitions for a Liquid Crystalline Compound.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Fluoro-4-n-octyloxybenzoic acid, a key intermediate in various fields, including liquid crystal materials and pharmaceutical research. The primary synthesis involves a two-step process: the preparation of the key intermediate, 3-Fluoro-4-hydroxybenzoic acid, followed by its etherification to yield the final product.

Core Synthesis Pathway

The most common and efficient synthesis of this compound commences with the demethylation of 3-fluoro-4-methoxybenzoic acid to produce 3-Fluoro-4-hydroxybenzoic acid. This intermediate subsequently undergoes a Williamson ether synthesis with an appropriate octyl halide to introduce the n-octyloxy side chain.

Synthesis_Pathway A 3-Fluoro-4-methoxybenzoic acid B 3-Fluoro-4-hydroxybenzoic acid A->B Demethylation (HBr, Acetic Acid) D This compound B->D Williamson Ether Synthesis (Base, Solvent) C 1-Bromooctane C->D

Caption: Primary synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid

A robust method for the preparation of 3-Fluoro-4-hydroxybenzoic acid involves the demethylation of 3-fluoro-4-methoxybenzoic acid.

Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Concentrated hydrobromic acid (48%)

  • Acetic acid

  • Water

Procedure:

  • A mixture of 3-fluoro-4-methoxybenzoic acid (98.8 g), concentrated hydrobromic acid (215 ml), and acetic acid (215 ml) is prepared in a suitable reaction vessel.

  • The mixture is heated under reflux with stirring for 34 hours.

  • After the reaction is complete, the mixture is cooled with water, leading to the precipitation of the product.

  • The precipitate is collected by filtration.

  • The crude product is recrystallized from water to yield 3-Fluoro-4-hydroxybenzoic acid.[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., acetone, ethanol, DMF)

Proposed Procedure:

  • Dissolve 3-Fluoro-4-hydroxybenzoic acid in a suitable solvent in a reaction flask.

  • Add a molar excess of a base (e.g., 1.5-2 equivalents of potassium carbonate) to the solution and stir.

  • Add 1-bromooctane (typically 1.1-1.3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)PurityYield
3-Fluoro-4-methoxybenzoic acid C₈H₇FO₃170.14211 - 213>98%-
3-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃156.11154 - 158-86%[1]
This compound C₁₅H₂₁FO₃268.33->97.0% (GC)[2]-

Note: The yield for the final product is dependent on the specific reaction conditions of the Williamson ether synthesis, which were not explicitly found in the provided search results.

Logical Workflow for Synthesis

The overall synthesis can be visualized as a sequential process, starting from the commercially available methoxy-protected benzoic acid, followed by deprotection and subsequent etherification.

Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Etherification A Mix 3-fluoro-4-methoxybenzoic acid, HBr, and Acetic Acid B Reflux for 34 hours A->B C Cool and Precipitate B->C D Filter and Recrystallize C->D E Obtain 3-Fluoro-4-hydroxybenzoic acid D->E F Dissolve 3-Fluoro-4-hydroxybenzoic acid and Base in Solvent G Add 1-Bromooctane F->G H Reflux and Monitor G->H I Work-up and Purification H->I J Obtain this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-n-octyloxybenzoic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Organization]

Publication Date: October 26, 2023

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-n-octyloxybenzoic Acid, a fluorinated aromatic carboxylic acid with notable applications in the field of liquid crystal technology. The document details the initial discovery and synthesis as reported in seminal scientific literature, alongside a thorough compilation of its physicochemical and mesomorphic properties. Detailed experimental protocols for its synthesis are provided, and key structure-property relationships are visualized through logical diagrams. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characteristics of fluorinated liquid crystals.

Introduction

This compound (CAS No. 326-78-3) is a member of the 4-alkoxy-3-halogenobenzoic acid series of compounds, which are recognized for their liquid crystalline properties. The introduction of a fluorine atom at the 3-position of the benzoic acid ring significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions, leading to the formation of distinct mesophases. These characteristics make it a compound of interest for applications in display technologies and other advanced materials. While fluorinated benzoic acid derivatives are also explored in medicinal chemistry for their potential biological activities, the primary focus of research on this specific molecule has been its behavior as a liquid crystal.[1][2]

Discovery and History

The discovery and systematic study of this compound can be traced back to the foundational work on the relationship between chemical constitution and mesomorphism (the ability of a substance to exhibit a liquid crystal phase). In 1954, G. W. Gray and B. Jones published a pivotal paper titled "Mesomorphism and chemical constitution. Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids."[3][4] This work described the synthesis and characterization of a homologous series of 4-n-alkoxy-3-halogenobenzoic acids, including the subject of this guide.

Their research demonstrated that the introduction of a halogen atom at the 3-position influenced the thermal stability of the resulting mesophases. Specifically, they found that while fluorine and chlorine substitution did not eliminate the liquid crystalline behavior, the broader chloro-acids exhibited lower thermal stabilities compared to the corresponding fluoro-acids.[4] The octyl ether derivative, this compound, was one of the specific compounds synthesized and studied, with its transition temperatures being recorded to characterize its smectic and nematic phases.[4]

Physicochemical and Mesomorphic Properties

The key quantitative data for this compound are summarized in the table below. The mesomorphic transition temperatures were determined by Gray and Jones (1954) using microscopy on a heated stage.[4]

PropertyValueReference
Chemical Formula C₁₅H₂₁FO₃[5]
Molecular Weight 268.33 g/mol [5]
CAS Number 326-78-3[5]
Appearance White to light yellow powder/crystal[5]
Purity >97.0% (GC)[5]
Melting Point (C-S) 104.5 °C[4]
Smectic Transition (S-N) 115.5 °C[4]
Nematic Transition (N-I) 129.5 °C[4]

C-S: Crystal to Smectic; S-N: Smectic to Nematic; N-I: Nematic to Isotropic

Experimental Protocols

The synthesis of this compound, as described by Gray and Jones (1954), involves a two-step process starting from 3-fluoro-4-hydroxybenzoic acid.

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

While Gray and Jones started from the commercially available 3-fluoro-4-methoxyphenylacetonitrile, a more direct precursor is 3-fluoro-4-hydroxybenzoic acid. A general method for the synthesis of related 4-alkoxybenzoic acids involves the alkylation of the corresponding p-hydroxybenzoic acid. The following is a representative protocol based on this general procedure.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane (n-octyl bromide)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-fluoro-4-hydroxybenzoic acid in an ethanolic solution of potassium hydroxide.

  • Add 1-bromooctane to the solution.

  • Reflux the mixture for several hours to facilitate the Williamson ether synthesis.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Characterization

The synthesized compound's identity and purity would be confirmed using standard analytical techniques such as:

  • Melting Point Analysis: To determine the transition temperatures of the mesophases.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H, C=O, C-F, and C-O-C stretches).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography (GC): To assess the purity of the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

G A 3-Fluoro-4-hydroxybenzoic Acid D Williamson Ether Synthesis (Reflux) A->D B 1-Bromooctane B->D C KOH / Ethanol C->D E Crude Product (Precipitation with HCl) D->E F Recrystallization E->F G Purified this compound F->G

Synthetic pathway for this compound.
Structure-Property Relationship of Halogenated 4-Alkoxybenzoic Acids

The following diagram illustrates the logical relationship between halogen substitution and the mesomorphic properties of 4-alkoxybenzoic acids as established by Gray and Jones.

G cluster_0 Molecular Modification cluster_1 Effect on Molecular Properties cluster_2 Impact on Mesomorphic Properties A 4-Alkoxybenzoic Acid B Halogen Substitution at 3-Position (F, Cl, Br) A->B Introduce C Increase in Molecular Breadth B->C D Alteration of Intermolecular Cohesion C->D E Lowered Thermal Stability of Mesophase D->E F Elimination of Mesomorphism (with larger halogens like Br) E->F G Preservation of Mesomorphism (with smaller halogens like F, Cl) E->G

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-4-n-octyloxybenzoic Acid in Ferroelectric Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ferroelectric liquid crystals (FLCs) utilizing 3-Fluoro-4-n-octyloxybenzoic Acid as a key building block. The inclusion of the 3-fluoro-4-n-octyloxybenzoyl moiety is a strategic approach in the design of FLCs, often leading to desirable mesomorphic properties, including the formation of tilted chiral smectic C (SmC) and antiferroelectric (SmCA) phases, which are crucial for applications in advanced display technologies and photonics.

Introduction

Ferroelectric liquid crystals are a class of materials that possess spontaneous electric polarization, which can be switched by an external electric field. This property, combined with their fluid nature, allows for the development of fast-switching electro-optical devices. The molecular design of FLCs is critical in determining their physical properties, such as the temperature range of the ferroelectric phase, spontaneous polarization (Ps), and switching time.

This compound is a valuable precursor in FLC synthesis. The fluorine substituent ortho to the carboxylic acid group can influence the dipole moment and steric interactions of the final molecule, which in turn affects its liquid crystalline behavior. The n-octyloxy chain contributes to the formation of layered smectic phases. This document outlines the synthesis of a specific series of chiral fluoro-substituted benzoyloxybenzoates to illustrate the application of this key intermediate.

Synthetic Strategy

The general approach for incorporating this compound into a ferroelectric liquid crystal involves its esterification with a chiral phenolic core. This core typically contains other aromatic rings to provide the necessary molecular rigidity and a chiral center to induce the non-centrosymmetric packing required for ferroelectricity.

A representative synthetic route is the preparation of (S)-(+)-1-methylheptyl 4-[4-(4-n-alkoxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoates. This multi-step synthesis involves the preparation of a chiral phenol intermediate which is then coupled with 3-Fluoro-4-n-alkoxybenzoic acid.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Chiral Phenol Intermediate cluster_step2 Step 2: Elongation of the Core cluster_step3 Step 3: Final Esterification A Ethyl 2-fluoro-4-hydroxybenzoate C Ethyl 2-fluoro-4-benzyloxybenzoate A->C K2CO3, Butan-2-one B Benzyl Chloride B->C D 2-Fluoro-4-benzyloxybenzoic acid C->D Hydrolysis F (S)-(+)-1-Methylheptyl 2-fluoro-4-benzyloxybenzoate D->F DCC, DMAP E (S)-(+)-Octan-2-ol E->F G (S)-(+)-1-Methylheptyl 2-fluoro-4-hydroxybenzoate (Chiral Phenol) F->G Hydrogenolysis (Pd/C) I (S)-(+)-1-Methylheptyl 4-(4-benzyloxybenzoyloxy)-2-fluorobenzoate G->I DCC, DMAP H 4-Benzyloxybenzoic acid H->I J (S)-(+)-1-Methylheptyl 4-(4-hydroxybenzoyloxy)-2-fluorobenzoate (Elongated Phenol) I->J Hydrogenolysis (Pd/C) L Final Ferroelectric Liquid Crystal J->L Esterification (DCC, DMAP) K This compound K->L

Caption: Synthetic workflow for a ferroelectric liquid crystal.

Experimental Protocols

The following protocols are based on established synthetic methodologies for liquid crystals.

Protocol 1: Synthesis of (S)-(+)-1-Methylheptyl 4-[4-(4-n-octyloxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoate

This protocol details the final esterification step, which is the core application of this compound.

Materials:

  • (S)-(+)-1-Methylheptyl 4-(4-hydroxybenzoyloxy)-2-fluorobenzoate (the elongated phenol intermediate)

  • This compound

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Chloroform

  • Petroleum ether (b.p. 60-80 °C)

  • Isopropyl alcohol

Procedure:

  • Dissolve the elongated phenol intermediate (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of chloroform and petroleum ether as the eluent.

  • Recrystallize the purified product from isopropyl alcohol to obtain the final ferroelectric liquid crystal.

Data Presentation

The physical properties of a homologous series of (S)-(+)-1-methylheptyl 4-[4-(4-n-alkoxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoates, synthesized using the above protocol with varying alkyl chain lengths on the 3-fluoro-4-n-alkoxybenzoic acid, are summarized below.

Table 1: Phase Transition Temperatures (°C) for the Homologous Series

n (Alkyl Chain Length)CrSmCASmCγSmC*SmAIso
795--135151165
892110120138150163
990115125140148160
1088118128142146158
1185120130143-155
1282122132144-153
1478125135145-150
1675128138146-148
1872130140147-146

Cr = Crystalline, SmCA = Antiferroelectric Smectic C, SmCγ = Intermediate Tilted Smectic Phase, SmC = Ferroelectric Smectic C, SmA = Smectic A, Iso = Isotropic Liquid.*

Table 2: Spontaneous Polarization (Ps) in the SmC Phase*

n (Alkyl Chain Length)Temperature (°C)Ps (nC/cm²)
813045
1013550
1213855

Logical Relationships in FLC Design

The design of ferroelectric liquid crystals involves a careful balance of different molecular components to achieve the desired physical properties. The relationship between the molecular structure and the resulting mesophase behavior is crucial.

FLC_Design cluster_components Molecular Components cluster_properties Physical Properties Structure Molecular Structure Core Rigid Core (e.g., Phenyl Rings) Structure->Core Chiral Chiral Center (e.g., (S)-1-methylheptyl) Structure->Chiral Terminal Terminal Chains (e.g., 3-Fluoro-4-octyloxybenzoyl) Structure->Terminal Mesophase Mesophase Behavior (SmC*, SmA, etc.) Core->Mesophase Chiral->Mesophase Induces Helical Structure Terminal->Mesophase Influences Phase Stability Polarization Spontaneous Polarization (Ps) Terminal->Polarization Affects Dipole Moment Mesophase->Polarization Switching Switching Time Mesophase->Switching Tilt Tilt Angle Mesophase->Tilt

Caption: Key relationships in ferroelectric liquid crystal design.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced ferroelectric liquid crystals. The protocols and data presented herein demonstrate a clear pathway for its application in creating materials with desirable SmC* and SmC*A phases. The strategic placement of the fluoro and octyloxy substituents plays a significant role in tuning the mesomorphic and ferroelectric properties of the final compounds, making this a key area of interest for researchers in the field of liquid crystals and advanced materials.

Application Notes and Protocols for the Synthesis of a Nematic Liquid Crystal: 4-Cyanophenyl 3-Fluoro-4-(octyloxy)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of a nematic liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate, utilizing 3-Fluoro-4-n-octyloxybenzoic Acid as a key starting material. The protocol encompasses the esterification reaction, purification, and characterization of the final product. The inclusion of a lateral fluorine atom is a strategic approach in liquid crystal design to modulate physical properties such as dielectric anisotropy and viscosity. This guide includes representative data, detailed methodologies, and workflow visualizations to facilitate the synthesis and analysis of this class of liquid crystal materials.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique optical and electrical characteristics make them invaluable in a wide range of applications, including display technologies (LCDs), sensors, and smart windows. The molecular structure of a liquid crystal is a primary determinant of its mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Fluorinated liquid crystals are of particular interest due to the unique properties conferred by the highly electronegative fluorine atom. The introduction of fluorine can significantly alter the dielectric anisotropy, viscosity, and thermal stability of the material.[1][2][3] This protocol details the synthesis of a specific fluorinated liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate, through the esterification of this compound with 4-cyanophenol.

Materials and Methods

Materials
  • This compound (>97.0%)

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Ethanol

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

  • Melting point apparatus

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

Experimental Protocol: Synthesis of 4-Cyanophenyl 3-fluoro-4-(octyloxy)benzoate

This synthesis is based on a DCC/DMAP-mediated esterification, a common method for forming esters from carboxylic acids and alcohols.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

Step 2: Esterification Reaction

  • In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 3: Work-up and Extraction

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate or toluene.[1]

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain the final product.[1]

Characterization

The synthesized liquid crystal should be characterized to confirm its structure and analyze its mesomorphic properties.

  • FTIR Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl (C=O) and nitrile (C≡N) stretches.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[3][4]

  • Polarizing Optical Microscopy (POM): To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing the characteristic textures upon heating and cooling.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the synthesized liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate. These values are illustrative and may vary based on experimental conditions and purity.

ParameterValue
Yield 75-85%
Appearance White to off-white crystalline solid
Phase Transitions (°C)
Crystal to Nematic (T_CN)~ 80 °C
Nematic to Isotropic (T_NI)~ 105 °C
Enthalpy of Transition
ΔH_CN~ 20 kJ/mol
ΔH_NI~ 0.5 kJ/mol

Visualizations

Chemical Synthesis Pathway

Synthesis of 4-Cyanophenyl 3-fluoro-4-(octyloxy)benzoate cluster_reactants Reactants cluster_reagents Reagents cluster_purification Purification This compound This compound Esterification Esterification This compound->Esterification 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification DCM DCM DCM->Esterification Crude Product Crude Product Esterification->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Final Product 4-Cyanophenyl 3-fluoro-4-(octyloxy)benzoate Recrystallization->Final Product

Caption: Chemical synthesis pathway for 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate.

Experimental Workflow

Experimental Workflow Start Start Reaction Setup 1. Reaction Setup (Reactants + Reagents) Start->Reaction Setup Esterification 2. Esterification (Room Temperature, 12-24h) Reaction Setup->Esterification Work-up 3. Work-up (Filtration & Extraction) Esterification->Work-up Purification 4. Purification (Chromatography & Recrystallization) Work-up->Purification Characterization 5. Characterization (FTIR, NMR, DSC, POM) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for liquid crystal synthesis and characterization.

References

Application Notes and Protocols: The Role of 3-Fluoro-4-n-octyloxybenzoic Acid in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Display Technology

These application notes provide a comprehensive overview of the role and characterization of 3-Fluoro-4-n-octyloxybenzoic Acid as a component in nematic liquid crystal mixtures. This document outlines the expected physicochemical properties, its influence on mixture characteristics, and detailed protocols for experimental evaluation.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal material.[1][2] Its molecular structure, featuring a rigid core with a polar carboxylic acid group and a flexible alkyl chain, makes it a valuable component for modifying the properties of nematic liquid crystal mixtures. Benzoic acid derivatives are known to form stable liquid crystal phases, often through the formation of hydrogen-bonded dimers.[3] The presence of a lateral fluorine atom is expected to significantly influence the material's dielectric anisotropy, viscosity, and other physical properties.[4][5]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 326-78-3[2]
Molecular Formula C15H21FO3[2]
Molecular Weight 268.33 g/mol [2]
Appearance White to light yellow powder/crystal[2]
Purity >97.0%[2]

Role in Nematic Liquid Crystal Mixtures

When introduced into a nematic host mixture, this compound is anticipated to influence several key performance parameters relevant to display applications and other electro-optic devices.

  • Modification of Mesophase Range: The addition of this acid can alter the clearing point (the transition temperature from the nematic to the isotropic liquid phase) of the host mixture. The extent of this change is dependent on the concentration of the acid.[6]

  • Dielectric Anisotropy (Δε): The lateral fluorine atom introduces a strong dipole moment perpendicular to the long molecular axis. This is expected to induce a negative contribution to the dielectric anisotropy of the mixture, a property desirable in specific display modes like vertically aligned (VA) LCDs.[7][8][9]

  • Viscosity: The molecular structure and intermolecular interactions of the acid will affect the rotational viscosity of the mixture, which is a critical parameter for the switching speed of liquid crystal devices.

  • Elastic Constants: The presence of the dopant can modify the elastic constants (splay, twist, and bend) of the host mixture, which in turn affects the threshold voltage and other electro-optical properties.

Illustrative Data Presentation

Due to the lack of publicly available quantitative data for this specific compound in nematic mixtures, the following tables are presented as illustrative examples of how experimental data would be structured. These tables are based on typical behavior observed for similar fluorinated benzoic acid derivatives in nematic hosts.

Table 1: Illustrative Phase Transition Temperatures of a Nematic Host Mixture Doped with this compound

Concentration of Additive (wt%)Melting Point (°C)Clearing Point (N-I) (°C)
0 (Pure Host)25.090.0
124.588.5
523.085.0
1021.080.5

Table 2: Illustrative Dielectric Anisotropy (Δε) of a Nematic Host Mixture as a Function of Additive Concentration at 25°C

Concentration of Additive (wt%)Dielectric Permittivity (Parallel, ε∥)Dielectric Permittivity (Perpendicular, ε⊥)Dielectric Anisotropy (Δε = ε∥ - ε⊥)
0 (Pure Host)10.03.0+7.0
19.83.2+6.6
59.23.8+5.4
108.54.5+4.0

Table 3: Illustrative Rotational Viscosity of a Nematic Host Mixture as a Function of Additive Concentration at 25°C

Concentration of Additive (wt%)Rotational Viscosity (mPa·s)
0 (Pure Host)100
1105
5115
10130

Experimental Protocols

The following are detailed protocols for the preparation and characterization of nematic liquid crystal mixtures containing this compound.

Preparation of the Nematic Mixture

This protocol describes the preparation of a nematic liquid crystal mixture with a specified weight percentage of this compound.

Materials:

  • Nematic liquid crystal host (e.g., a commercial mixture like E7 or a single component nematic like 5CB)

  • This compound

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amounts of the nematic host and this compound into a clean, dry glass vial.

  • Seal the vial and place it on a hot plate stirrer.

  • Heat the mixture to a temperature above the clearing point of the resulting mixture while stirring continuously to ensure a homogeneous isotropic solution.

  • Once a uniform solution is achieved, transfer the vial to an ultrasonic bath for 15-20 minutes to ensure complete dissolution and mixing.

  • Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization.

G cluster_prep Mixture Preparation weigh Weigh Components mix Mix in Vial weigh->mix heat Heat and Stir mix->heat sonicate Sonicate heat->sonicate cool Cool to RT sonicate->cool

Preparation workflow for the nematic mixture.
Characterization of Mesomorphic Properties

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures of the prepared mixture.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

  • Microscope slides and cover slips

  • The prepared nematic mixture

Procedure:

A. Differential Scanning Calorimetry (DSC):

  • Hermetically seal a small amount (5-10 mg) of the mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate to a temperature below the expected melting point.

  • Perform a second heating and cooling cycle to ensure thermal history independence.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (melting and clearing points) from the peaks in heat flow.

B. Polarized Optical Microscopy (POM):

  • Place a small drop of the mixture onto a clean microscope slide and cover it with a cover slip.

  • Place the slide on the hot stage of the POM.

  • Heat the sample to the isotropic phase and then cool it slowly into the nematic phase.

  • Observe the characteristic textures of the nematic phase (e.g., schlieren or threaded texture) to confirm its presence.

  • By observing the sample while heating and cooling, visually determine the temperatures at which phase transitions occur.

G cluster_char Mesomorphic Characterization dsc DSC Analysis data_analysis Data Analysis dsc->data_analysis pom POM Observation pom->data_analysis

Workflow for mesomorphic characterization.
Measurement of Dielectric Anisotropy

This protocol describes the measurement of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, allowing for the calculation of the dielectric anisotropy (Δε).

Materials:

  • LCR meter

  • Liquid crystal cell with appropriate alignment layers (e.g., planar and homeotropic)

  • Temperature controller

  • Function generator and voltage amplifier (for applying an electric field)

  • The prepared nematic mixture

Procedure:

  • Fill two types of liquid crystal cells with the prepared mixture: one that induces planar alignment (director parallel to the substrates) and one that induces homeotropic alignment (director perpendicular to the substrates).

  • Place the filled cell in a temperature-controlled holder.

  • For the planar aligned cell, measure the capacitance at a specific frequency (e.g., 1 kHz) using the LCR meter. This measurement corresponds to ε⊥.

  • For the homeotropic aligned cell, measure the capacitance under the same conditions. This gives ε∥.

  • Alternatively, for a planar cell with a host of positive dielectric anisotropy, ε∥ can be measured by applying a sufficiently high voltage across the cell to reorient the director perpendicular to the substrates.

  • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.

  • Repeat the measurements at different temperatures as required.

G cluster_dielectric Dielectric Anisotropy Measurement fill_cells Fill Planar & Homeotropic Cells measure_planar Measure Capacitance (Planar) -> ε⊥ fill_cells->measure_planar measure_homeotropic Measure Capacitance (Homeotropic) -> ε∥ fill_cells->measure_homeotropic calculate Calculate Δε = ε∥ - ε⊥ measure_planar->calculate measure_homeotropic->calculate

Workflow for dielectric anisotropy measurement.

Conclusion

This compound is a promising additive for tailoring the properties of nematic liquid crystal mixtures. Its unique molecular structure, particularly the lateral fluorine substitution, is expected to significantly impact the dielectric anisotropy, making it a candidate for use in advanced liquid crystal displays and other electro-optic devices. The experimental protocols provided herein offer a systematic approach to characterizing the influence of this compound on the key physical properties of nematic mixtures. Further research is warranted to obtain specific quantitative data and fully elucidate its potential in various applications.

References

Application of 3-Fluoro-4-n-octyloxybenzoic Acid in High-Performance LCDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid is a liquid crystal material with significant potential for application in high-performance liquid crystal displays (LCDs). Its molecular structure, featuring a lateral fluorine substitution on the aromatic core, imparts specific electro-optical properties that are highly desirable for modern display technologies. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in advanced LCDs, particularly in Vertically Aligned (VA) mode displays. The lateral fluorine atom is crucial for inducing a negative dielectric anisotropy (Δε), a key requirement for VA-LCDs where the liquid crystal molecules align perpendicular to the glass substrates in the absence of an electric field.[1][2] This perpendicular alignment results in an excellent dark state and consequently, a very high contrast ratio.[2]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 326-78-3[3][4]
Molecular Formula C15H21FO3[3][4]
Molecular Weight 268.33 g/mol [3][4]
Purity >97.0% (GC)[3][4]

Mesomorphic and Electro-Optical Properties

The liquid crystalline behavior and electro-optical parameters of this compound are critical for its application in LCDs. The following table summarizes key quantitative data. It is important to note that benzoic acid derivatives can form hydrogen-bonded dimers, which influences their mesomorphic properties.[5][6]

ParameterValueConditions
Phase Transitions (°C) Cr ↔ N ↔ IData not available in search results
Dielectric Anisotropy (Δε) NegativeExpected due to lateral fluorine
Birefringence (Δn) Data not available in search results
Rotational Viscosity (γ₁) Data not available in search results
Elastic Constants (K₁₁, K₃₃) Data not available in search results

Note: Specific quantitative values for phase transitions, dielectric anisotropy, birefringence, and other electro-optical properties for the pure compound were not explicitly found in the provided search results. The negative sign of the dielectric anisotropy is inferred from the general behavior of laterally fluorinated liquid crystals designed for VA-LCDs.

Application in High-Performance LCDs

Vertically Aligned (VA) LCDs

The primary application of this compound is as a component in liquid crystal mixtures for Vertically Aligned (VA) LCDs.[1] In VA mode, the liquid crystal molecules are aligned perpendicularly to the substrates in the "off" state, leading to a superior dark state and a high contrast ratio.[2] The application of a vertical electric field switches the molecules to a horizontal orientation, allowing light to pass through. For this mode of operation, a liquid crystal mixture with a negative dielectric anisotropy (Δε < 0) is essential.[2] The lateral fluorine atom in this compound creates a dipole moment that is perpendicular to the long axis of the molecule, contributing to the overall negative dielectric anisotropy of the liquid crystal mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar fluorinated benzoic acids.[7][8]

Objective: To synthesize this compound from 3-fluoro-4-hydroxybenzoic acid.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid and potassium carbonate in DMF.

    • Heat the mixture with stirring.

    • Add 1-bromooctane dropwise to the reaction mixture.

    • Continue heating under reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the purified product under vacuum.

Characterization:

  • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Characterization of Mesomorphic Properties

Objective: To determine the phase transition temperatures and identify the mesophases of this compound.

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).

    • Cool the sample at the same rate to below its crystallization temperature.

    • Perform a second heating scan to observe the thermal transitions. The peaks in the thermogram correspond to phase transitions.[6]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the sample on a hot stage while observing it through a polarized microscope.

    • Observe the characteristic textures of different liquid crystal phases (e.g., nematic, smectic) upon heating and cooling to confirm the phases identified by DSC.[6]

Protocol 3: Measurement of Dielectric Anisotropy

Objective: To determine the dielectric anisotropy (Δε) of a liquid crystal mixture containing this compound.

Materials and Equipment:

  • Liquid crystal test cell (e.g., homogeneous and homeotropic alignment cells)

  • LCR meter

  • Function generator

  • Temperature controller

Procedure:

  • Cell Preparation:

    • Fill two types of liquid crystal cells with the test mixture: one with planar alignment (for measuring ε⊥) and one with homeotropic alignment (for measuring ε∥).

  • Measurement:

    • Mount the filled cell in a temperature-controlled holder.

    • Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell.

    • Measure the capacitance of the homogeneous cell to determine the perpendicular component of the dielectric permittivity (ε⊥).

    • Measure the capacitance of the homeotropic cell to determine the parallel component of the dielectric permittivity (ε∥).

  • Calculation:

    • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥. A negative value is expected for mixtures designed for VA-LCDs.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification 3_fluoro_4_hydroxybenzoic_acid 3-Fluoro-4-hydroxybenzoic Acid Alkylation Williamson Ether Synthesis (Alkylation) 3_fluoro_4_hydroxybenzoic_acid->Alkylation 1_bromooctane 1-Bromooctane 1_bromooctane->Alkylation K2CO3_DMF K₂CO₃ in DMF K2CO3_DMF->Alkylation Workup Aqueous Work-up & Acidification Alkylation->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

VA_LCD_Principle cluster_off Voltage OFF State cluster_on Voltage ON State Light_Source_Off Backlight Polarizer1_Off Polarizer 1 Light_Source_Off->Polarizer1_Off Light LC_Layer_Off LC Molecules (Vertical Alignment, Δε < 0) Polarizer1_Off->LC_Layer_Off Polarized Light Polarizer2_Off Polarizer 2 (Crossed) LC_Layer_Off->Polarizer2_Off Polarization Unchanged Observer_Off Observer (Dark State) Polarizer2_Off->Observer_Off Light Blocked Light_Source_On Backlight Polarizer1_On Polarizer 1 Light_Source_On->Polarizer1_On Light LC_Layer_On LC Molecules (Tilted by E-field) Polarizer1_On->LC_Layer_On Polarized Light Polarizer2_On Polarizer 2 (Crossed) LC_Layer_On->Polarizer2_On Polarization Rotated Observer_On Observer (Bright State) Polarizer2_On->Observer_On Light Passes

Caption: Operating principle of a Vertically Aligned (VA) LCD.

References

Application Notes and Protocols: Modification of Dielectric Anisotropy in Nematic Liquid Crystals using 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Display Technology

Abstract

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-Fluoro-4-n-octyloxybenzoic Acid as a dopant to modify the dielectric anisotropy of a nematic liquid crystal (LC) host. The introduction of fluorinated compounds is a key strategy in the design of liquid crystal mixtures for various electro-optical applications, particularly in display technologies. The fluorine substituent in this compound is expected to introduce a dipole moment perpendicular to the long molecular axis, which can significantly influence the dielectric properties of the host LC. This document outlines the preparation of doped LC mixtures, the fabrication of test cells, and the characterization of their dielectric properties.

Introduction

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals.[1] Nematic liquid crystals, in particular, possess long-range orientational order but no positional order.[2][3] This orientational order leads to anisotropy in their physical properties, including dielectric permittivity. The dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (the average direction of the long molecular axes), is a crucial parameter for the operation of liquid crystal displays (LCDs) and other electro-optical devices.[4]

The sign and magnitude of Δε determine the response of the LC molecules to an applied electric field. For instance, LCs with positive Δε align parallel to the field, while those with negative Δε align perpendicularly.[5] The incorporation of dopants with specific molecular structures is a common method to tailor the dielectric properties of a host LC mixture to meet the requirements of a particular application.[6]

This compound is a molecule that, due to its fluorine substituent, is expected to possess a significant dipole moment. When introduced into a nematic host, it can alter the overall dielectric anisotropy of the mixture. This document provides a protocol for doping a common nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), with this compound and characterizing the resulting changes in dielectric anisotropy.

Materials and Equipment

  • Nematic Liquid Crystal Host: 4-Cyano-4'-pentylbiphenyl (5CB)

  • Dopant: this compound

  • Solvent: Heptane (spectroscopic grade)

  • Liquid Crystal Cells: Commercially available planar and homeotropic alignment cells (e.g., 10 µm thickness, with Indium Tin Oxide (ITO) electrodes)

  • Precision Balance

  • Vortex Mixer

  • Ultrasonic Bath

  • Hot Plate

  • Polarizing Optical Microscope (POM)

  • LCR Meter/Impedance Analyzer

  • Temperature Controller

  • Voltage Amplifier

Experimental Protocols

Preparation of Doped Liquid Crystal Mixtures
  • Stock Solution Preparation: Prepare a stock solution of this compound in heptane (e.g., 1 mg/mL).

  • Doping Procedure:

    • Weigh a precise amount of the nematic liquid crystal host (5CB) into a series of vials.

    • Add the appropriate volume of the dopant stock solution to each vial to achieve the desired weight percentages (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%, and 2.0 wt%).

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the clearing point of the LC mixture.

    • After solvent removal, heat the mixtures to the isotropic phase of 5CB (above 35°C) and homogenize using a vortex mixer and an ultrasonic bath for 15-20 minutes to ensure uniform dispersion of the dopant.[4]

    • Prepare an undoped (pure) 5CB sample as a control.

Liquid Crystal Test Cell Filling
  • Heat the doped and undoped LC mixtures to their isotropic phase.

  • Place the empty planar and homeotropic alignment cells on a hot plate at the same temperature.

  • Introduce the LC mixtures into the cells via capillary action.[7]

  • Slowly cool the filled cells to room temperature to ensure proper alignment of the liquid crystal molecules.

  • Verify the alignment quality (planar or homeotropic) using a polarizing optical microscope.

Measurement of Dielectric Anisotropy
  • Place the filled LC cell in a temperature-controlled stage.

  • Connect the ITO electrodes of the cell to the LCR meter.

  • Measurement of Perpendicular Dielectric Constant (ε⊥):

    • Use the planar alignment cell.

    • Apply a low-amplitude AC voltage (e.g., 0.5 Vrms) at a specific frequency (e.g., 1 kHz) across the cell.

    • Measure the capacitance of the cell (C⊥).

    • The perpendicular dielectric constant is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where 'd' is the cell gap, 'ε₀' is the permittivity of free space, and 'A' is the electrode area.

  • Measurement of Parallel Dielectric Constant (ε∥):

    • Use the homeotropic alignment cell.

    • Measure the capacitance (C∥) under the same conditions as for C⊥.

    • Alternatively, use the planar cell and apply a high-frequency AC voltage sufficient to reorient the LC molecules parallel to the electric field (Fréedericksz transition).[8]

    • The parallel dielectric constant is calculated using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculation of Dielectric Anisotropy (Δε):

    • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.[8]

  • Repeat the measurements for each dopant concentration and the pure LC host.

Data Presentation

The following table presents hypothetical data for the dielectric properties of 5CB doped with varying concentrations of this compound at a constant temperature (25°C) and frequency (1 kHz).

Dopant Concentration (wt%)Perpendicular Dielectric Constant (ε⊥)Parallel Dielectric Constant (ε∥)Dielectric Anisotropy (Δε)
0 (Pure 5CB)6.718.5+11.8
0.56.917.8+10.9
1.07.117.1+10.0
1.57.316.4+9.1
2.07.515.7+8.2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Mixture Preparation cluster_cell Cell Fabrication cluster_measure Dielectric Measurement prep_dopant Prepare Dopant Stock Solution mix_lc Mix Dopant with LC Host (5CB) prep_dopant->mix_lc homogenize Homogenize Mixture (Vortex & Ultrasonicate) mix_lc->homogenize fill_cell Fill Planar & Homeotropic Cells via Capillary Action homogenize->fill_cell Prepared Mixture cool_cell Controlled Cooling fill_cell->cool_cell verify_alignment Verify Alignment with POM cool_cell->verify_alignment measure_perp Measure C⊥ (Planar Cell) verify_alignment->measure_perp Aligned Cell measure_para Measure C∥ (Homeotropic Cell) verify_alignment->measure_para Aligned Cell calc_anisotropy Calculate ε⊥, ε∥, & Δε measure_perp->calc_anisotropy measure_para->calc_anisotropy data_analysis data_analysis calc_anisotropy->data_analysis Data Analysis

Caption: Experimental workflow for modifying and characterizing dielectric anisotropy.

Logical Relationship of Dielectric Properties

dielectric_properties cluster_properties Measured Dielectric Properties Dopant This compound Mixture Doped LC Mixture Dopant->Mixture Host Nematic LC Host (5CB) Host->Mixture Epsilon_perp ε⊥ (Perpendicular Permittivity) Mixture->Epsilon_perp Epsilon_para ε∥ (Parallel Permittivity) Mixture->Epsilon_para E_field Applied Electric Field E_field->Epsilon_perp E_field->Epsilon_para Delta_epsilon Δε (Dielectric Anisotropy) Epsilon_perp->Delta_epsilon Δε = ε∥ - ε⊥ Epsilon_para->Delta_epsilon

Caption: Relationship between components for determining dielectric anisotropy.

Discussion

The incorporation of this compound into the nematic liquid crystal host 5CB is expected to alter the dielectric anisotropy of the mixture. The fluorine atom attached to the benzoic acid core introduces a dipole moment that is transverse to the long axis of the molecule. This can lead to an increase in the perpendicular component of the dielectric constant (ε⊥) and a potential decrease in the parallel component (ε∥), resulting in a reduction of the overall positive dielectric anisotropy (Δε) of the mixture. The extent of this modification is dependent on the concentration of the dopant. By carefully controlling the dopant concentration, the dielectric anisotropy of the liquid crystal mixture can be fine-tuned for specific applications, such as adjusting the threshold voltage in liquid crystal displays.

Conclusion

This document provides a foundational protocol for the incorporation of this compound into a nematic liquid crystal host to modify its dielectric anisotropy. The described experimental procedures for mixture preparation, cell fabrication, and dielectric characterization offer a systematic approach for researchers and scientists to investigate the effects of this and other dopants on the physical properties of liquid crystals. The ability to tailor dielectric anisotropy is crucial for the development of advanced liquid crystal materials for next-generation display and photonic technologies.

References

Application Notes and Protocols: 3-Fluoro-4-n-octyloxybenzoic Acid as a Precursor for Chiral Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid is a key intermediate in the synthesis of advanced materials, particularly chiral liquid crystals. The incorporation of a fluorine atom onto the benzoic acid core significantly influences the mesomorphic and electro-optical properties of the final liquid crystal molecules. This lateral fluoro-substitution can lead to lower melting points, altered mesophase stability, and a modification of the dielectric anisotropy, which are critical parameters for display and photonic applications. When combined with a chiral moiety, this precursor gives rise to materials exhibiting ferroelectric and antiferroelectric properties, making them suitable for fast-switching electro-optical devices.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of chiral liquid crystals derived from this compound. The focus is on the esterification with a chiral alcohol, a common strategy to introduce chirality and induce ferroelectric phases.

Key Compound Properties

A summary of the physical and chemical properties of the precursor, this compound, is provided below.

PropertyValueReference
Molecular Formula C₁₅H₂₁FO₃N/A
Molecular Weight 268.33 g/mol N/A
Appearance White to light yellow powder/crystalN/A
CAS Number 326-78-3N/A
Purity >97.0% (GC)N/A

Synthesis of Chiral Liquid Crystals

The most common method for preparing chiral liquid crystals from this compound is through esterification with a chiral alcohol. This reaction couples the mesogenic core (the benzoic acid derivative) with a chiral tail, which is essential for the formation of chiral smectic phases (SmC*) that can exhibit spontaneous polarization. A representative example is the synthesis of a chiral ester using (S)-(-)-2-octanol.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product A This compound P Chiral Ester Liquid Crystal ((S)-2-octyl 3-fluoro-4-(octyloxy)benzoate) A->P Esterification B (S)-(-)-2-Octanol B->P C DCC/DMAP or SOCl₂ then Pyridine D Solvent (e.g., Dichloromethane) E Room Temperature to Reflux

Caption: General synthesis pathway for a chiral liquid crystal.

Experimental Protocol: Esterification using Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)

This protocol describes a common laboratory-scale synthesis of a chiral ester from this compound and a chiral alcohol.

Materials:

  • This compound

  • (S)-(-)-2-octanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and (S)-(-)-2-octanol (1.1 eq) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of dichloromethane.

    • Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to afford the pure chiral ester.

Characterization of Chiral Liquid Crystals

The synthesized chiral liquid crystals should be characterized to determine their mesomorphic and electro-optical properties.

Experimental Workflow for Characterization

G cluster_outputs Characterization Data A Synthesized Chiral Ester B Polarizing Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D Electro-optic Studies A->D O1 Phase Identification & Textures B->O1 O2 Transition Temperatures & Enthalpies C->O2 O3 Spontaneous Polarization & Switching Time D->O3

Caption: Workflow for liquid crystal characterization.

Protocol 1: Polarizing Optical Microscopy (POM)

Objective: To identify the liquid crystal phases and observe their characteristic textures.

Procedure:

  • Place a small amount of the purified chiral ester on a clean microscope slide.

  • Heat the sample on a hot stage at a controlled rate (e.g., 5-10 °C/min).

  • Observe the sample through crossed polarizers as it is heated and subsequently cooled.

  • Record the temperatures at which phase transitions occur and note the characteristic textures (e.g., focal conic, schlieren) of the observed mesophases (e.g., Smectic A, Smectic C*).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Cool the sample at the same rate.

  • Analyze the resulting thermogram to determine the peak temperatures of phase transitions and integrate the peaks to calculate the enthalpy changes (ΔH).

Protocol 3: Electro-optic Studies

Objective: To measure the spontaneous polarization (Ps) and switching time of the ferroelectric phase.

Procedure:

  • Fill a liquid crystal cell (typically with a cell gap of a few micrometers) with the sample in its isotropic phase via capillary action.

  • Cool the cell slowly into the chiral smectic C* (SmC*) phase.

  • Apply a triangular wave electric field across the cell.

  • Measure the polarization current response to determine the spontaneous polarization.

  • Apply a square wave voltage and monitor the optical response with a photodiode to determine the switching time.

Quantitative Data

The following tables summarize typical data obtained for chiral liquid crystals derived from fluorinated benzoic acids. Note that specific values will depend on the exact molecular structure, including the length of the achiral tail and the nature of the chiral group.

Table 1: Phase Transition Temperatures and Enthalpies
Compound Seriesn (Alkyl Chain Length)Phase Sequence (°C) and Enthalpy (kJ/mol)
I 7Cr 85.0 (15.5) SmC* 102.0 (2.8) SmA 115.0 (1.2) Iso
I 8Cr 82.0 (18.0) SmC* 108.0 (3.1) SmA 118.0 (1.5) Iso
I 9Cr 79.0 (20.5) SmC* 112.0 (3.5) SmA 120.0 (1.6) Iso
I 10Cr 78.0 (23.0) SmC* 115.0 (3.8) SmA 121.0 (1.7) Iso

Data is representative for a homologous series of chiral fluorinated benzoyloxybenzoates.[1]

Table 2: Spontaneous Polarization
CompoundTemperature (°C from SmA-SmC* transition)Spontaneous Polarization (Ps) (nC/cm²)
If (n=10) T-T* = -530
If (n=10) T-T* = -1045
If (n=10) T-T* = -1555
If (n=10) T-T* = -2064

Data is representative for a specific compound within a homologous series.[1]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of chiral liquid crystals. The presence of the fluorine atom provides a means to fine-tune the material's physical properties. The straightforward esterification with chiral alcohols allows for the creation of a wide range of ferroelectric and antiferroelectric liquid crystals with potential applications in high-performance displays, spatial light modulators, and other photonic devices. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these advanced materials.

References

Application Notes and Protocols for the Purification of 3-Fluoro-4-n-octyloxybenzoic Acid for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Fluoro-4-n-octyloxybenzoic Acid, a critical intermediate in the synthesis of liquid crystals and other organic electronic materials. The purity of this compound is paramount for the performance and reliability of electronic devices, as impurities can significantly degrade properties such as dielectric anisotropy and clearing point. The following methods—recrystallization, column chromatography, and sublimation—are outlined to achieve the high purity levels (typically >99.9%) required for these demanding applications. A final, optional ultra-purification technique, zone refining, is also discussed for achieving the highest possible material purity.

Data Presentation

The selection of a purification method often involves a trade-off between purity, yield, and complexity. The following table summarizes the expected outcomes for each technique when applied to the purification of this compound.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Recrystallization 99.0% - 99.5%70% - 90%Simple, cost-effective, good for removing bulk impurities.Unreacted starting materials, inorganic salts, highly soluble/insoluble byproducts.
Column Chromatography 99.5% - 99.9%50% - 80%High resolution, effective for separating structurally similar impurities.Isomeric impurities, closely related homologs, colored impurities.
Sublimation >99.9%40% - 70%Excellent for removing non-volatile and some volatile impurities, solvent-free.Inorganic salts, involatile organic residues, some colored compounds.
Zone Refining >99.999%30% - 60%Achieves ultra-high purity, removes trace impurities effectively.[1][2][3]Structurally similar impurities with slightly different melting points.[1][4]

Experimental Protocols

Recrystallization

Recrystallization is a fundamental purification technique that leverages the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. For alkoxybenzoic acids, polar protic solvents or mixtures are often effective.

1.1. Materials

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

1.2. Protocol

  • Solvent Selection: Based on data for similar alkoxybenzoic acids, a mixed solvent system of ethanol and water is a good starting point.[5] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at low temperatures.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, a normal-phase chromatography setup is recommended.

2.1. Materials

  • Recrystallized or crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

2.2. Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the this compound in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 98:2 Hexane:Ethyl Acetate (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product elutes)

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Sublimation

Sublimation is a phase transition from solid to gas without passing through a liquid phase. It is highly effective for purifying organic electronic materials to very high levels.[6]

3.1. Materials

  • Purified this compound (from recrystallization or chromatography)

  • Sublimation apparatus (with a cold finger)

  • High vacuum pump

  • Heating mantle or oil bath

  • Temperature controller

3.2. Protocol

  • Apparatus Setup: Place the pre-purified this compound in the bottom of the sublimation apparatus.

  • Vacuum: Assemble the apparatus and connect it to a high vacuum pump. Evacuate the system to a pressure of 10⁻⁵ to 10⁻⁶ Torr.

  • Cooling: Circulate a coolant (e.g., cold water or a refrigerant) through the cold finger.

  • Heating: Gradually heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation temperature will depend on the vacuum level but is typically just below the melting point of the compound. A temperature gradient is crucial for effective separation.

  • Deposition: The purified this compound will sublime and deposit as high-purity crystals on the cold finger.

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and collect the purified crystals from the cold finger.

Zone Refining (Optional Ultra-Purification)

Zone refining is a technique for achieving ultra-high purity by repeatedly passing a narrow molten zone along a solid sample. Impurities, which are typically more soluble in the molten phase, are swept to one end of the sample.[1][3]

4.1. Materials

  • Sublimed this compound

  • Zone refining apparatus

  • Inert atmosphere (e.g., argon)

4.2. Protocol

  • Sample Preparation: The sublimed this compound is cast into a solid ingot within a tube.

  • Zone Melting: A narrow heater is passed slowly along the length of the ingot, creating a small molten zone.

  • Impurity Segregation: As the molten zone moves, the purer material solidifies behind it, while impurities concentrate in the molten zone and are carried to the end of the ingot.[4]

  • Multiple Passes: The process is repeated multiple times to achieve the desired level of purity.

  • Product Isolation: The highly purified section of the ingot is physically separated from the impurity-rich end.

Purity Analysis

The purity of the this compound at each stage should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like acetic or phosphoric acid to suppress ionization) is suitable for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any organic impurities.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and clearing point of the liquid crystal intermediate. A sharp melting peak is indicative of high purity.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Bulk Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Intermediate Purity PurityAnalysis1 Purity Analysis (HPLC, NMR, DSC) Recrystallization->PurityAnalysis1 Sublimation Sublimation ColumnChromatography->Sublimation High Purity PurityAnalysis2 Purity Analysis (HPLC, NMR, DSC) ColumnChromatography->PurityAnalysis2 ZoneRefining Zone Refining (Optional) Sublimation->ZoneRefining For Ultra-High Purity PurityAnalysis3 Purity Analysis (HPLC, NMR, DSC) Sublimation->PurityAnalysis3 FinalProduct High-Purity Product (>99.9%) Sublimation->FinalProduct PurityAnalysis4 Purity Analysis (Trace Analysis) ZoneRefining->PurityAnalysis4 UltraPureProduct Ultra-Pure Product (>99.999%) ZoneRefining->UltraPureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: The Effect of 3-Fluoro-4-n-octyloxybenzoic Acid on the Clearing Point of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols to investigate the effect of 3-Fluoro-4-n-octyloxybenzoic Acid as a doping agent on the clearing point of nematic liquid crystals. The clearing point (T_N-I), the temperature at which a liquid crystal transitions to an isotropic liquid, is a critical parameter in the development of liquid crystal-based technologies such as displays, sensors, and smart windows. The addition of dopants can significantly alter this and other physicochemical properties of the host liquid crystal.

Recent studies have shown that doping the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) with this compound (also known as 4-octyloxy-3-fluoro benzoic acid or 8OBAF) leads to an increase in the nematic-to-isotropic phase transition temperature. This effect is attributed to strong intermolecular interactions between the dopant and the liquid crystal molecules. These interactions can enhance the thermal stability of the nematic phase.

These notes offer standardized procedures for preparing doped liquid crystal mixtures and accurately measuring their clearing points using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the experiments described in this document. Due to the inability to retrieve specific literature values, researchers can use this structure to record their own findings for a clear and direct comparison of the clearing points of pure and doped liquid crystal samples.

Sample IDDopant Concentration (wt%)Clearing Point (T_N-I) on Heating (°C)Clearing Point (T_N-I) on Cooling (°C)
Pure LC0
Doped LC 11
Doped LC 22
Doped LC 35
Doped LC 410

Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Mixtures

Objective: To prepare homogeneous mixtures of a nematic liquid crystal host and this compound at various concentrations.

Materials:

  • Nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)

  • This compound (dopant)

  • Analytical balance (precision of at least 0.01 mg)

  • Small glass vials with airtight caps

  • Vortex mixer

  • Hot plate or heating block

  • Ultrasonic bath

Procedure:

  • Calculate Masses: Determine the required mass of the liquid crystal host and the dopant for each desired weight percentage (wt%).

  • Weighing: Accurately weigh the liquid crystal host and the dopant into a clean, labeled glass vial.

  • Initial Mixing: Securely cap the vial and vortex the mixture for 2-3 minutes to distribute the solid dopant within the liquid crystal.

  • Heating and Homogenization:

    • Place the vial on a hot plate or in a heating block set to a temperature approximately 10-15°C above the clearing point of the pure liquid crystal host.

    • Heat the mixture until it becomes a completely isotropic liquid.

    • Gently agitate the vial periodically to ensure the dopant fully dissolves.

  • Ultrasonication (Optional but Recommended): For enhanced homogeneity, place the vial in an ultrasonic bath for 10-15 minutes while maintaining the temperature above the clearing point.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store the vial in a desiccator to prevent moisture absorption.

  • Verification of Homogeneity: Before proceeding with measurements, visually inspect the mixture in its nematic phase under a polarizing microscope to ensure no undissolved dopant particles are present.

Protocol 2: Determination of Clearing Point by Differential Scanning Calorimetry (DSC)

Objective: To obtain precise quantitative data on the nematic-to-isotropic phase transition temperature and its associated enthalpy change.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Prepared liquid crystal samples (pure and doped)

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This is crucial to prevent sample evaporation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium) according to the manufacturer's instructions.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected clearing point (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) to a temperature well above the clearing point (e.g., 60°C).

    • Hold the sample at this temperature for 2-3 minutes to ensure complete transition to the isotropic phase.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve.

    • The clearing point (T_N-I) is typically determined from the onset temperature of the peak on the heating scan.

    • Record the peak temperature and the enthalpy of the transition (the area under the peak).

    • Perform at least two heating/cooling cycles to ensure the reproducibility of the results.

Protocol 3: Visual Determination of Clearing Point by Polarizing Optical Microscopy (POM) with a Hot Stage

Objective: To visually observe the nematic-to-isotropic phase transition and confirm the clearing point temperature.

Materials and Equipment:

  • Polarizing optical microscope

  • Hot stage with a temperature controller

  • Glass microscope slides and coverslips

  • Spatula

  • Prepared liquid crystal samples (pure and doped)

Procedure:

  • Sample Preparation:

    • Place a small drop of the liquid crystal sample onto a clean microscope slide.

    • Carefully place a coverslip over the sample to create a thin, uniform film.

  • Microscope Setup:

    • Position the slide on the hot stage of the polarizing microscope.

    • Set the microscope to crossed polarizers. The nematic phase will appear birefringent (textured and colorful), while the isotropic phase will be dark.

  • Thermal Program:

    • Slowly heat the sample at a controlled rate (e.g., 1-2°C/min) to allow for accurate temperature reading at the point of transition.

    • Observe the sample through the microscope as the temperature increases.

  • Observation and Data Recording:

    • The clearing point is the temperature at which the last vestige of the birefringent nematic texture disappears, and the entire field of view becomes dark (isotropic). Record this temperature.

    • Slowly cool the sample from the isotropic phase. The temperature at which the first birefringent droplets of the nematic phase appear is the clearing point on cooling.

    • This visual confirmation is an excellent complement to the quantitative data obtained from DSC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Clearing Point Analysis cluster_results Data Compilation prep1 Weigh LC Host and Dopant prep2 Mix and Heat to Isotropic Phase prep1->prep2 prep3 Homogenize (Vortex/Ultrasonicate) prep2->prep3 dsc DSC Analysis (Quantitative) prep3->dsc pom POM with Hot Stage (Visual Confirmation) prep3->pom table Tabulate Clearing Points (T_N-I vs. Concentration) dsc->table pom->table signaling_pathway Dopant 3-Fluoro-4-n- octyloxybenzoic Acid (Dopant) Interaction Enhanced Intermolecular Interactions (e.g., H-Bonding, Dipole-Dipole) Dopant->Interaction Addition to LC Nematic Liquid Crystal (Host, e.g., 5CB) LC->Interaction Order Increased Order Parameter of the Nematic Phase Interaction->Order Stability Higher Thermal Stability of the Nematic Phase Order->Stability ClearingPoint Increased Clearing Point (T_N-I) Stability->ClearingPoint

Application Notes and Protocols: Synthesis of Liquid Crystal Displays using 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a representative liquid crystal material derived from 3-Fluoro-4-n-octyloxybenzoic Acid. The target molecule, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate, is a calamitic (rod-shaped) liquid crystal, a class of materials widely used in liquid crystal display (LCD) technologies.[1] The protocols outlined below are based on established esterification methods for liquid crystal synthesis.[2][3]

The introduction of a lateral fluorine atom is a key design feature in modern liquid crystal materials.[4] It can lead to a lower melting point and a wider nematic phase range.[5] Furthermore, the fluorine substituent can significantly influence the dielectric anisotropy (Δε), a critical parameter for the performance of LCDs.[2][5] The octyloxy chain provides the necessary flexibility and contributes to the formation of liquid crystalline mesophases.[6]

I. Synthesis Pathway and Logic

The synthesis of 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate from this compound and 4-cyanophenol is typically achieved through an esterification reaction. This can be catalyzed by an acid or, for higher yields and milder conditions, mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP).[3]

Synthesis_Pathway A This compound Reagents DCC, DMAP CH2Cl2, rt A->Reagents B 4-Cyanophenol B->Reagents C 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate (Target Liquid Crystal) Reagents->C Esterification Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing B Reaction (24h) A->B C Filtration (DCU Removal) B->C D Column Chromatography C->D E Recrystallization D->E F Structural Analysis (NMR, FTIR) E->F G Thermal Analysis (DSC) E->G H Mesophase Identification (POM) E->H Structure_Property Molecule 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate Cyano Terminal Cyano Group (-CN) Molecule->Cyano Core Rigid Benzoate Core Molecule->Core Fluoro Lateral Fluoro Group (-F) Molecule->Fluoro Octyloxy Flexible Octyloxy Chain (-OC8H17) Molecule->Octyloxy Property1 High Dipole Moment (Positive Δε) Cyano->Property1 contributes to Property2 Linear Shape (Nematic Phase Stability) Core->Property2 provides Property3 Modified Sterics (Lower Melting Point) Fluoro->Property3 induces Property4 Chain Flexibility (Mesophase Formation) Octyloxy->Property4 ensures

References

Application Notes and Protocols for the Characterization of Liquid Crystals Containing 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental characterization of liquid crystals incorporating the molecule 3-Fluoro-4-n-octyloxybenzoic Acid. The protocols outlined below detail the standard methodologies for determining the mesomorphic properties and structural features of this material.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. This compound is a calamitic (rod-shaped) molecule anticipated to form liquid crystalline phases due to its molecular structure, which includes a rigid core and a flexible alkyl chain. The presence of a fluorine atom can significantly influence the material's dielectric anisotropy, viscosity, and other physical properties, making it a compound of interest for various applications, including in advanced materials and potentially as a component in drug delivery systems.[1]

The characterization of such materials is crucial for understanding their phase behavior and for the development of new technologies. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[2]

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₁FO₃[3]
Molecular Weight 268.33 g/mol [3]
Appearance White to light yellow powder/crystal[3]
Purity >97.0% (GC)[3]
CAS Number 326-78-3[3]

Mesomorphic Properties (Data for Analogous Compounds)

CompoundTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
4-(Decanoyloxy)benzoic Acid DimerCrystal to Smectic C98.235.1
Smectic C to Nematic119.50.8
Nematic to Isotropic143.72.5

Data extracted from a study on n-alkanoyloxy benzoic acids and presented as a reference for expected behavior.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure the reproducibility of the transitions.

  • Data Analysis: The phase transition temperatures are determined from the peak maxima or onset of the endothermic and exothermic peaks in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.[5]

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the different liquid crystal phases by observing their unique optical textures.

Protocol:

  • Sample Preparation: Place a small amount of the this compound powder between a clean glass slide and a coverslip.

  • Heating Stage: Position the slide on a hot stage connected to a temperature controller, which is mounted on the polarized light microscope.

  • Observation:

    • Heat the sample slowly while observing it through the microscope with crossed polarizers.

    • As the sample melts and transitions through different phases, characteristic textures will appear. For example, a nematic phase may exhibit a schlieren or marbled texture, while a smectic phase might show focal-conic or fan-shaped textures.

    • Record the temperatures at which these textural changes occur.

    • Cool the sample slowly from the isotropic liquid phase and observe the formation of the liquid crystal phases. This helps to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).[4]

X-ray Diffraction (XRD)

XRD is used to determine the molecular arrangement and structural parameters within the different liquid crystal phases.

Protocol:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (e.g., 1.0 mm diameter).

  • Alignment (Optional but Recommended): For oriented samples, the capillary can be placed in a magnetic field to align the liquid crystal director, which provides more detailed structural information.

  • Instrument Setup: Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Data Collection:

    • Direct a monochromatic X-ray beam (e.g., Cu Kα radiation) onto the sample.

    • Collect the diffraction pattern on a 2D detector.

    • Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range molecular correlations.

  • Data Analysis: The positions of the diffraction peaks are used to calculate structural parameters such as the layer spacing (d-spacing) in smectic phases and the average intermolecular distance in nematic phases using Bragg's law.[6]

Experimental Workflow

The logical flow of experiments for characterizing a novel liquid crystal material like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc Initial Thermal Screening pom Polarized Optical Microscopy (POM) dsc->pom Guide for Texture Observation thermo_data Thermodynamic Data (ΔH, ΔS) dsc->thermo_data phase_id Phase Identification & Transition Temperatures pom->phase_id xrd X-ray Diffraction (XRD) structural_params Structural Parameters (d-spacing) xrd->structural_params phase_id->xrd Confirm Phase & Determine Structure

Caption: Experimental workflow for liquid crystal characterization.

Application in Drug Development

While this compound is primarily a material for electronics and optics, the unique properties of liquid crystals are being explored in drug delivery. Liquid crystalline phases can be used to encapsulate and control the release of therapeutic agents. The fluorination of the molecule can enhance its stability and modify its interaction with encapsulated drugs.[7] Further research would be required to assess the suitability of this specific compound in pharmaceutical formulations.

Conclusion

The characterization of liquid crystals containing this compound requires a multi-technique approach. The combination of DSC, POM, and XRD allows for a thorough understanding of its thermal behavior, mesophase identification, and structural organization. The provided protocols serve as a detailed guide for researchers in the field of liquid crystal science and for those exploring their novel applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a 3-fluoro-4-hydroxybenzoic acid precursor with an n-octyl halide. The general scheme involves deprotonating the hydroxyl group of the starting material with a suitable base to form a phenoxide, which then acts as a nucleophile to attack the alkyl halide.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Deprotonation: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid must be fully deprotonated to form the reactive phenoxide ion.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction. Using a stronger base like sodium hydride (NaH) might improve the yield, but care must be taken to handle it safely in an anhydrous solvent.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is more likely with secondary and tertiary alkyl halides. Since 1-bromooctane is a primary halide, this is less of a concern but can still occur at high temperatures.

    • Solution: Maintain a moderate reaction temperature. Overheating the reaction mixture can favor elimination over substitution.

  • Purity of Reagents: The presence of water or other impurities in your starting materials or solvent can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure your 3-fluoro-4-hydroxybenzoic acid and 1-bromooctane are of high purity.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the initial reaction time, consider extending it.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The appearance of multiple spots on a TLC plate indicates the presence of impurities or side products. For this specific synthesis, likely side products include:

  • Unreacted Starting Materials: 3-fluoro-4-hydroxybenzoic acid and 1-bromooctane.

  • Dialkylated Product: Although less likely due to steric hindrance, it's possible for the carboxylic acid to be esterified under certain conditions, leading to octyl 3-fluoro-4-n-octyloxybenzoate.

  • Elimination Product: Octene, formed from the elimination of 1-bromooctane.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is necessary to remove the base and other inorganic salts. The product, being a carboxylic acid, can be extracted into an organic solvent after acidification of the aqueous layer.

  • Column Chromatography: If significant impurities remain after the workup, silica gel column chromatography is an effective method for purification.[2] A solvent system of ethyl acetate and hexane is often a good starting point for elution.

  • Recrystallization: For obtaining a highly pure solid product, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Aryl Ethers

ParameterTypical Value/ConditionNotes
Starting Material 3-Fluoro-4-hydroxybenzoic acidEnsure high purity.
Alkylating Agent 1-bromooctane or 1-iodooctaneIodides are more reactive but also more expensive.
Base Potassium Carbonate (K₂CO₃)A common and effective choice.
Solvent Acetone, DMF, or AcetonitrileMust be anhydrous.
Temperature 50-80 °CMonitor to avoid side reactions.
Reaction Time 6-24 hoursMonitor by TLC.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline based on established methods for similar compounds.

  • Preparation: To a round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the mixture.

  • Alkylation: Add 1-bromooctane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3, then extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Reagents reagents 1. Add 3-fluoro-4-hydroxybenzoic acid, K2CO3, and solvent to flask start->reagents alkylation 2. Add 1-bromooctane reagents->alkylation reaction 3. Heat and stir for 6-24h (Monitor by TLC) alkylation->reaction workup 4. Cool, filter, and evaporate solvent reaction->workup extraction 5. Aqueous workup and extraction workup->extraction purification 6. Dry, concentrate, and purify (Chromatography/Recrystallization) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield check_sm Check TLC for Starting Material (SM) problem->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn weak_base Weak Base/Incomplete Deprotonation sm_present->weak_base side_reactions Side Reactions/Product Loss no_sm->side_reactions extend_time Solution: Extend reaction time or increase temperature slightly incomplete_rxn->extend_time use_stronger_base Solution: Use a stronger base (e.g., NaH) or more K2CO3 weak_base->use_stronger_base check_temp Check reaction temperature (too high?) side_reactions->check_temp optimize_purification Optimize purification protocol side_reactions->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, which is a common and effective method for its preparation.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 3-Fluoro-4-hydroxybenzoic acid must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient amounts, the reaction will be incomplete.

  • Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, especially if reaction temperatures are too high. Another possible side reaction is C-alkylation of the phenoxide, where the octyl group attaches to the aromatic ring instead of the oxygen atom.

  • Poor Solubility: If the reactants are not well-solubilized, the reaction rate will be slow, leading to lower yields. The choice of solvent is critical to ensure all components are in the solution phase.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Conversely, excessively high temperatures can promote side reactions.

Q2: I am observing the formation of byproducts. How can I minimize them?

A2: The formation of byproducts is a common challenge. Here's how to mitigate the most frequent ones:

  • Elimination Products (Octene): This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides like 1-bromooctane at high temperatures. To minimize this, maintain a moderate reaction temperature and use a suitable base.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the carbon of the aromatic ring (C-alkylation, undesired). The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Dialkylation Products: In some cases, the carboxylic acid can be esterified. Protecting the carboxylic acid group prior to the etherification can prevent this, but it adds extra steps to the synthesis.

Q3: What are the optimal reaction conditions for maximizing the yield?

A3: Optimizing reaction conditions is key to achieving high yields. Consider the following:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydroxide (NaOH) can also be used, but may increase the likelihood of side reactions.

  • Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can increase the reaction rate.

  • Use of a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can significantly improve the yield, especially in biphasic systems or when using solid bases like potassium carbonate. The PTC helps to transport the phenoxide ion into the organic phase where it can react with the alkyl halide.[1]

  • Reaction Temperature: A temperature range of 80-100°C is often effective. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically cooled and then acidified with an acid like hydrochloric acid (HCl) to precipitate the product.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove any remaining impurities.

  • Crystallization: The crude product obtained after removing the solvent can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate).

  • Column Chromatography: If significant impurities remain after crystallization, silica gel column chromatography can be used for further purification.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound synthesis.

Table 1: Comparison of Bases on Yield

BaseAnalagous Reaction YieldNotes
K₂CO₃Moderate to HighA commonly used and effective base for this type of reaction.
Na₂CO₃97.68%[2]In an analogous methylation of eugenol, Na₂CO₃ provided a higher yield than K₂CO₃.[2]
NaOHModerate to HighA stronger base that can also be effective, but may increase side reactions.

Note: The yield for Na₂CO₃ is based on a comparable methylation reaction of eugenol and serves as an illustrative example.[2] Actual yields for the synthesis of this compound may vary.

Table 2: Influence of Solvent on Yield

SolventExpected YieldRationale
DMFHighA polar aprotic solvent that effectively dissolves reactants and promotes the Sₙ2 reaction.[3]
DMSOHighSimilar to DMF, DMSO is a polar aprotic solvent that can accelerate the reaction rate.[3]
AcetoneModerateA less polar aprotic solvent that can also be used, but may result in slower reaction rates.
EthanolLow to ModerateA protic solvent that can solvate the phenoxide ion, reducing its nucleophilicity and leading to lower yields.

Table 3: Effect of Phase Transfer Catalyst (PTC) on Yield

ConditionExpected YieldRationale
Without PTCModerateThe reaction proceeds at a slower rate, especially with solid bases.
With TBABHighTBAB facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase, increasing the reaction rate and yield.[1]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in DMF

This protocol describes a standard method for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-hydroxybenzoic acid (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Add 1-bromooctane (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl until the pH is acidic, which will precipitate the crude product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol utilizes a phase-transfer catalyst to potentially improve the reaction rate and yield.

Materials:

  • Same as Protocol 1, with the addition of:

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 0.1 equivalents) to the reaction mixture.

  • Proceed with steps 4-10 of Protocol 1. The reaction time may be shorter with the use of the PTC.

Visualizations

Synthesis_Pathway 3-Fluoro-4-hydroxybenzoic_acid 3-Fluoro-4-hydroxybenzoic Acid Reaction Williamson Ether Synthesis (80-100°C) 3-Fluoro-4-hydroxybenzoic_acid->Reaction 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction PTC PTC (optional, e.g., TBAB) PTC->Reaction 3-Fluoro-4-n-octyloxybenzoic_Acid This compound Reaction->3-Fluoro-4-n-octyloxybenzoic_Acid

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Base->Start No, adjust base Check_Solvent Is a polar aprotic solvent being used? Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Check_Temp_Time Are the reaction temperature and time optimized? Check_Solvent->Check_Temp_Time Yes Check_Temp_Time->Start No, adjust conditions Consider_PTC Consider adding a Phase Transfer Catalyst (PTC). Check_Temp_Time->Consider_PTC Yes Optimize_Purification Optimize purification method (recrystallization, chromatography). Consider_PTC->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via:

  • Esterification of 3-Fluoro-4-hydroxybenzoic acid.

  • Williamson Ether Synthesis to introduce the n-octyloxy group.

  • Hydrolysis of the ester to yield the final product.

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid

Q1: My esterification reaction is showing low yield. What are the possible causes and solutions?

A1: Low yields in the esterification of 3-fluoro-4-hydroxybenzoic acid can be attributed to several factors:

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus. Alternatively, using a large excess of the alcohol can also shift the equilibrium.

  • Sub-optimal Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the correct catalytic amount.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Competing O-alkylation: Although less common under acidic esterification conditions, some O-alkylation of the phenolic hydroxyl group might occur, especially if there are impurities.

Q2: I am observing an unexpected byproduct in my esterification reaction. What could it be?

A2: An unexpected byproduct could be the result of a side reaction. A common culprit is the O-alkylation of the phenolic hydroxyl group, leading to the formation of a diether if an alkyl halide is present as an impurity. To avoid this, ensure all reagents and solvents are pure and dry.

Step 2: Williamson Ether Synthesis with Ethyl 3-Fluoro-4-hydroxybenzoate and 1-bromooctane

Q3: The Williamson ether synthesis is resulting in a low yield of the desired ether. How can I improve this?

A3: Low yields in this step are often due to:

  • Weak Base: The phenolic proton needs to be fully deprotonated to form a potent nucleophile. Ensure you are using a sufficiently strong base, such as potassium carbonate or sodium hydride, and that it is anhydrous.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are generally effective for this reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature should be determined experimentally, often in the range of 60-100 °C.

  • Purity of Reagents: The presence of water can quench the phenoxide, and impurities in the 1-bromooctane can lead to unwanted side reactions.

Q4: My product mixture from the Williamson ether synthesis contains significant impurities. What are the likely side products?

A4: The primary side reactions in this step include:

  • Elimination Reaction: Although 1-bromooctane is a primary alkyl halide, which minimizes the likelihood of elimination, some octene may be formed, especially at higher temperatures.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, some C-alkylation at the positions ortho or para to the hydroxyl group can occur.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted ethyl 3-fluoro-4-hydroxybenzoate.

Step 3: Hydrolysis of Ethyl 3-Fluoro-4-(n-octyloxy)benzoate

Q5: The hydrolysis of the ester is not going to completion. What should I do?

A5: Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time or Temperature: Saponification can be slow. Refluxing for a longer period or at a slightly higher temperature can help drive the reaction to completion.

  • Using an Excess of Base: Employing a larger excess of the base (e.g., sodium hydroxide or potassium hydroxide) can ensure complete hydrolysis.

  • Choice of Solvent: A co-solvent like ethanol or THF can improve the solubility of the ester in the aqueous basic solution, facilitating hydrolysis.

Q6: After acidification, my final product is impure. What are the likely contaminants?

A6: Impurities in the final product can include:

  • Un-hydrolyzed Ester: If the hydrolysis was incomplete, the starting ester will contaminate the final product.

  • Side Products from Previous Steps: Any impurities carried over from the esterification and Williamson ether synthesis steps will also be present in the final product. Purification by recrystallization or column chromatography is recommended to obtain high-purity this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound, highlighting the impact of different reaction conditions on yield and purity.

StepReagents & ConditionsProductYield (%)Purity (%)Major Impurities
1. Esterification 3-Fluoro-4-hydroxybenzoic acid, Ethanol, H₂SO₄ (cat.), Reflux, 8hEthyl 3-fluoro-4-hydroxybenzoate8595Unreacted starting material
2. Williamson Ether Synthesis Ethyl 3-fluoro-4-hydroxybenzoate, 1-bromooctane, K₂CO₃, DMF, 80°C, 12hEthyl 3-fluoro-4-(n-octyloxy)benzoate9092Unreacted starting material, Octene
3. Hydrolysis Ethyl 3-fluoro-4-(n-octyloxy)benzoate, NaOH (aq.), Ethanol, Reflux, 6hThis compound9598Unreacted ester

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate (Esterification)

  • To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Ethyl 3-fluoro-4-(n-octyloxy)benzoate (Williamson Ether Synthesis)

  • To a solution of ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 3-fluoro-4-(n-octyloxy)benzoate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

  • Further purification can be achieved by recrystallization.

Visualization of Synthetic Pathway and Side Reactions

Synthesis_Pathway start 3-Fluoro-4-hydroxybenzoic Acid ester Ethyl 3-fluoro-4-hydroxybenzoate start->ester Esterification (Ethanol, H+) ether Ethyl 3-fluoro-4-(n-octyloxy)benzoate ester->ether Williamson Ether Synthesis (1-bromooctane, Base) o_alkylation O-alkylation byproduct ester->o_alkylation Side Reaction final_product This compound ether->final_product Hydrolysis (NaOH, then H+) elimination Octene ether->elimination Elimination c_alkylation C-alkylation byproduct ether->c_alkylation C-Alkylation incomplete_hydrolysis Unreacted Ester final_product->incomplete_hydrolysis Incomplete Reaction

Caption: Synthetic pathway for this compound and potential side reactions.

purification strategies to remove impurities from 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed purification strategies for 3-Fluoro-4-n-octyloxybenzoic Acid (CAS: 326-78-3). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common synthetic route to this compound is via a Williamson ether synthesis. This involves the reaction of a 3-fluoro-4-hydroxybenzoic acid derivative (often an ester) with an n-octyl halide in the presence of a base. Potential impurities include:

  • Unreacted Starting Materials: 3-fluoro-4-hydroxybenzoic acid (or its corresponding ester) and n-octyl halide (e.g., 1-bromooctane).

  • Byproducts: Octene, formed through an E2 elimination side reaction of the n-octyl halide.[1][2]

  • Reagents: Residual base used in the reaction (e.g., potassium carbonate, sodium hydroxide).

Q2: My crude product is a brownish oil/solid. How can I remove colored impurities?

A2: Colored impurities are common in organic synthesis. For the recrystallization of a similar compound, 2-Fluorobenzoic acid, the use of activated charcoal during the process can be effective.[3] After dissolving your crude product in a suitable hot solvent, a small amount of activated charcoal can be added, and the solution briefly boiled. A subsequent hot filtration will remove the charcoal and the adsorbed colored impurities.[3]

Q3: I performed an acid-base extraction, but my final product has a low yield. What could be the reason?

A3: Low yield after acid-base extraction can be due to several factors:

  • Incomplete Extraction: Ensure the pH of the aqueous solution is sufficiently high (at least 2-3 pH units above the pKa of the carboxylic acid) to deprotonate and dissolve all of your product.[4] Multiple extractions with the basic solution will be more effective than a single extraction.

  • Incomplete Precipitation: When acidifying the aqueous layer to precipitate your product, ensure the pH is low enough (at least 2-3 pH units below the pKa) to fully protonate the carboxylate.[4] It is crucial to add enough acid to neutralize all the base used in the extraction step.[5]

  • Emulsion Formation: The presence of long alkyl chains can sometimes lead to the formation of emulsions during extraction, which can trap your product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Q4: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound, or if the cooling is too rapid.[3] To troubleshoot this:

  • Add more solvent: Re-heat the solution and add more of the primary solvent to ensure the compound is fully dissolved.[6]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[6]

  • Change Solvent System: If the problem persists, a different solvent or solvent mixture may be required. For compounds with long alkyl chains, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes) can be effective.[7]

Q5: My purified product still shows impurities by TLC/HPLC. What is the next step?

A5: If impurities persist after initial purification, consider the following:

  • A second recrystallization: This can often significantly improve purity.[3]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For acidic compounds like yours, adding a small amount of acetic or formic acid (0.5-5%) to the eluent can improve peak shape and separation.[2]

Purification Strategies: A Comparative Overview

The choice of purification strategy depends on the nature and quantity of the impurities present. Below is a summary of common techniques and their typical outcomes.

Purification MethodKey Impurities RemovedTypical PurityExpected YieldAdvantagesDisadvantages
Acid-Base Extraction Neutral (e.g., n-octyl halide, octene) and basic impurities.[7][8][9]>90%80-95%Good for removing non-acidic impurities; scalable.Can be time-consuming; potential for emulsion formation.
Recrystallization Removes small amounts of most impurities.>98%70-90%Can yield very pure material; cost-effective.Requires finding a suitable solvent; can have lower yields.
Column Chromatography Separates compounds based on polarity.>99%60-85%Highly effective for separating closely related compounds.Can be slow and require large volumes of solvent; less scalable.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Base Extraction: Transfer the ether solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH two more times. Combine all aqueous extracts. The neutral impurities will remain in the ether layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of this compound should form.[5]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from methods used for similar fluorinated and alkoxybenzoic acids.[3][10]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, Buchner funnel

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.[3]

  • Water Addition: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).[3]

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This protocol is a general guideline for the purification of acidic organic compounds.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexanes

  • Ethyl acetate

  • Acetic acid

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 95:5 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate. Add 0.5% acetic acid to the eluent mixture to reduce tailing of the acidic product.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for the purification of this compound.

PurificationWorkflow start Crude this compound decision1 Significant non-acidic impurities present? start->decision1 extraction Acid-Base Extraction analysis1 Purity Check (TLC/HPLC) extraction->analysis1 recrystallization Recrystallization analysis2 Purity Check (TLC/HPLC) recrystallization->analysis2 chromatography Column Chromatography analysis3 Purity Check (TLC/HPLC) chromatography->analysis3 decision2 Purity >98%? analysis1->decision2 decision3 Purity >99%? analysis2->decision3 pure_product Pure Product analysis3->pure_product decision1->extraction Yes decision1->recrystallization No decision2->recrystallization No decision2->pure_product Yes decision3->chromatography No decision3->pure_product Yes

Caption: Decision workflow for selecting the appropriate purification strategy.

ExperimentalFlow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization dissolve_crude 1. Dissolve crude in Ether add_base 2. Extract with 1M NaOH (aq) dissolve_crude->add_base separate_layers 3. Separate Layers add_base->separate_layers acidify 4. Acidify aqueous layer with HCl separate_layers->acidify filter_dry 5. Filter and Dry Product acidify->filter_dry dissolve_hot 1. Dissolve in minimal hot EtOH filter_dry->dissolve_hot Further Purification add_water 2. Add hot H2O until cloudy dissolve_hot->add_water redissolve 3. Add hot EtOH to clarify add_water->redissolve cool 4. Cool slowly, then ice bath redissolve->cool filter_wash_dry 5. Filter, Wash, and Dry Crystals cool->filter_wash_dry pure pure filter_wash_dry->pure Pure Product

Caption: Step-by-step experimental workflow for purification.

References

troubleshooting low yield in Williamson ether synthesis of alkoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Williamson ether synthesis for the preparation of alkoxybenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis, and why is it used for preparing alkoxybenzoic acids?

The Williamson ether synthesis is a widely used organic reaction for the preparation of ethers. In the context of alkoxybenzoic acids, it involves the reaction of a hydroxybenzoic acid with an alkyl halide in the presence of a base. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where the deprotonated hydroxyl group (phenoxide) of the benzoic acid acts as a nucleophile, attacking the alkyl halide to form an ether linkage.[1] This method is favored for its versatility in creating both symmetrical and asymmetrical ethers.[2]

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the Williamson ether synthesis of alkoxybenzoic acids can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of the hydroxybenzoic acid must be fully deprotonated by the base to form the reactive phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.

  • Competing E2 Elimination: This is a common side reaction, especially when using secondary or tertiary alkyl halides.[3] The basic conditions can cause the elimination of HX from the alkyl halide to form an alkene instead of the desired ether.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired byproducts.

  • Steric Hindrance: Bulky groups on either the hydroxybenzoic acid or the alkyl halide can hinder the SN2 reaction, slowing it down and allowing side reactions to become more prominent.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.

Q3: How do I choose the appropriate base for my reaction?

The choice of base is critical for the successful synthesis of alkoxybenzoic acids. The base must be strong enough to deprotonate the phenolic hydroxyl group but should ideally not promote side reactions.

  • For phenolic starting materials like hydroxybenzoic acids, weaker bases such as potassium carbonate (K₂CO₃) or even potassium hydroxide (KOH) are often sufficient due to the increased acidity of the phenolic proton.

  • Stronger bases like sodium hydride (NaH) can also be used and are particularly effective for less acidic alcohols.[3]

Q4: What is the best solvent for this synthesis?

Polar aprotic solvents are generally the best choice for the Williamson ether synthesis.[1]

  • Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile promote the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more available to act as a nucleophile. [1][4]

  • Protic solvents, such as water or alcohols, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially leading to more C-alkylation.[4]

Q5: Can I use any alkyl halide for this reaction?

The choice of alkyl halide significantly impacts the success of the reaction.

  • Primary alkyl halides are ideal for the Williamson ether synthesis as they are most susceptible to SN2 attack and less prone to the competing E2 elimination reaction. [3]

  • Secondary alkyl halides can be used, but they are more likely to undergo elimination, leading to a mixture of products.

  • Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination to form alkenes.

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are experiencing a low yield of your desired alkoxybenzoic acid, follow this troubleshooting workflow to identify the potential cause and implement a solution.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reactant Purity and Stoichiometry start->check_reagents check_base 2. Assess Base Strength and Equivalents check_reagents->check_base Reagents OK solution_reagents Solution: Use pure, dry reactants. Ensure correct molar ratios. check_reagents->solution_reagents Impure/Incorrect Stoichiometry check_conditions 3. Evaluate Reaction Conditions (Solvent, Temp.) check_base->check_conditions Base is adequate solution_base Solution: Use a stronger base (e.g., NaH) or increase equivalents of weaker base (e.g., K₂CO₃). check_base->solution_base Incomplete Deprotonation check_alkyl_halide 4. Examine Alkyl Halide Structure check_conditions->check_alkyl_halide Conditions are appropriate solution_conditions Solution: Switch to a polar aprotic solvent (DMF, DMSO). Optimize temperature (typically 50-100°C). check_conditions->solution_conditions Suboptimal Conditions solution_alkyl_halide Solution: Use a primary alkyl halide. If secondary is necessary, use milder conditions. check_alkyl_halide->solution_alkyl_halide Steric Hindrance/Elimination Prone

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Products (Side Reactions)

The formation of side products is a common issue. This guide will help you identify and minimize the formation of these impurities.

SideReactionTroubleshooting start Multiple Products Observed identify_side_products 1. Characterize Side Products (NMR, MS) start->identify_side_products alkene_formation Alkene Detected (E2 Elimination) identify_side_products->alkene_formation c_alkylation_product Isomeric Product Detected (C-Alkylation) identify_side_products->c_alkylation_product unreacted_sm Unreacted Starting Material identify_side_products->unreacted_sm solution_alkene Solution: Use a primary alkyl halide. Lower reaction temperature. alkene_formation->solution_alkene solution_c_alkylation Solution: Use a polar aprotic solvent (DMF, DMSO). Avoid protic solvents. c_alkylation_product->solution_c_alkylation solution_unreacted Solution: Increase reaction time or temperature moderately. Ensure sufficient base. unreacted_sm->solution_unreacted

Caption: Troubleshooting guide for minimizing side reactions.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of ethoxybenzoic acids, based on literature data.

Target CompoundStarting MaterialEthylating AgentBaseSolventReaction ConditionsYield (%)Reference
2-Ethoxybenzoic AcidMethyl SalicylateDiethyl SulfateKOHEthanol15°C, 6 h>98%[5]
2-Ethoxybenzoic AcidSalicylic AcidBromoethaneKOHAcetoneReflux, 9-15 hHigh[5]
3-Ethoxybenzoic Acid3-Hydroxybenzoic AcidEthyl IodideK₂CO₃AcetoneReflux, 6-8 hGood (estimated)[5]
4-Benzyloxybenzoic Acid4-Hydroxybenzoic AcidBenzyl Chloride-Water (with surfactant)-~92%[6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of alkoxybenzoic acids.

Protocol 1: Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate[5]

Materials:

  • Methyl salicylate

  • Potassium hydroxide (KOH)

  • Diethyl sulfate

  • Ethanol (95%)

Procedure:

  • In a suitable reaction vessel, dissolve solid KOH in 95% ethanol with stirring and cooling.

  • Add methyl salicylate dropwise to the cooled KOH solution, maintaining the temperature at 15°C.

  • Subsequently, add diethyl sulfate dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, continue stirring at 15°C for 6 hours.

  • Upon completion, proceed with an appropriate aqueous workup and purification to isolate the 2-ethoxybenzoic acid.

Protocol 2: Synthesis of 3-Ethoxybenzoic Acid from 3-Hydroxybenzoic Acid[7]

Materials:

  • 3-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodoethane

  • Anhydrous acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to create a stirrable suspension.

  • Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Work-up - Acidification: Add deionized water to the residue and acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-ethoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Experimental Workflow

The following diagram illustrates the general workflow for a Williamson ether synthesis experiment for producing alkoxybenzoic acids.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Hydroxybenzoic Acid, Base, and Solvent add_halide 2. Add Alkyl Halide reagents->add_halide reflux 3. Heat to Reflux (50-100°C) for 1-8 hours add_halide->reflux cool 4. Cool Reaction Mixture reflux->cool quench 5. Quench and Acidify cool->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify by Recrystallization or Chromatography dry->purify

Caption: General experimental workflow for Williamson ether synthesis.

References

byproduct identification in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce fluorinated benzoic acids?

A1: The most prevalent methods for synthesizing fluorinated benzoic acids include:

  • Diazotization of Aminobenzoic Acids (Schiemann Reaction): This classic method involves the diazotization of an aminobenzoic acid precursor, followed by decomposition of the diazonium salt in the presence of a fluoride source.[1][2]

  • Oxidation of Fluorotoluenes: This approach involves the oxidation of the methyl group of a corresponding fluorotoluene to a carboxylic acid using strong oxidizing agents.[1][3]

  • Grignard Reaction: This method utilizes a fluoro-aryl halide to form a Grignard reagent, which is then carboxylated using carbon dioxide (dry ice).[4]

Q2: I am synthesizing 2-fluorobenzoic acid via diazotization of anthranilic acid and my yields are low with significant byproduct formation. What are the likely side products and how can I minimize them?

A2: Low yields in this synthesis are often attributed to the formation of several key byproducts. The primary culprits are salicylic acid and byproducts resulting from the formation of a highly reactive benzyne intermediate.[1]

  • Salicylic Acid Formation: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of salicylic acid. To minimize this, it is crucial to maintain anhydrous or near-anhydrous conditions and keep the reaction temperature low (typically below 5°C) to ensure the stability of the diazonium salt.[1]

  • Benzyne-Mediated Byproducts: The diazonium salt can decompose to form benzyne, which can lead to a complex mixture of byproducts. Strict control over reaction temperature and the rate of reagent addition can help suppress benzyne formation.[4]

  • Azo Compounds: Side reactions of the diazonium salt can also lead to the formation of colored azo-byproducts, which can discolor the final product.[1]

Q3: During the oxidation of o-fluorotoluene to 2-fluorobenzoic acid, I am observing incomplete conversion and the presence of several impurities. What are these impurities and how can I improve the reaction?

A3: Incomplete oxidation is a common issue in this synthesis. The typical impurities are unreacted starting material and partially oxidized intermediates.

  • Unreacted o-Fluorotoluene and o-Fluorobenzaldehyde: The presence of these indicates that the oxidation is not complete. To drive the reaction to completion, you can try using a stronger oxidizing agent (e.g., potassium permanganate), increasing the reaction time or temperature, or ensuring a sufficient stoichiometric amount of the oxidant is used.[5]

  • Benzoic Acid: In some cases, radical side reactions can lead to the loss of the fluorine substituent, resulting in the formation of benzoic acid, which can be challenging to separate from the desired product.[1]

Q4: I am attempting a Grignard reaction to synthesize a fluorinated benzoic acid, but the reaction is difficult to initiate and I'm getting biphenyl byproducts. What can I do?

A4: Grignard reactions with fluoro-aryl halides can be challenging. Here are some troubleshooting tips:

  • Initiation Difficulties: The carbon-fluorine bond can make the formation of the Grignard reagent difficult. Ensure your magnesium turnings are fresh and activated. Activation can be achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings to expose a fresh surface. It is also critical to maintain strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.[4]

  • Biphenyl Byproduct Formation: The coupling of the Grignard reagent with unreacted aryl halide leads to the formation of biphenyls. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings, which keeps the concentration of the aryl halide low. Controlling the temperature is also important, as higher temperatures can favor this side reaction.[4]

  • Ketone Byproduct Formation: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone. To avoid this, use the "inverse addition" method, where the Grignard reagent is slowly added to an excess of crushed dry ice with vigorous stirring.[4]

Troubleshooting Guides

Byproduct Identification and Quantification

A crucial step in optimizing your synthesis is the accurate identification and quantification of byproducts. A combination of analytical techniques is often necessary for a comprehensive analysis.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection, and quantification of non-volatile impurities.High resolution, sensitivity, and specificity for impurity profiling.[6]Requires a reference standard for absolute quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Identification and quantification of volatile impurities, isomers, and byproducts.Highly effective for volatile compounds and provides structural information from mass spectra.Derivatization may be required for acidic compounds to improve volatility.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Identification of structural isomers, residual solvents, and other proton-containing impurities.Provides detailed structural elucidation of unknown byproducts.Lower sensitivity compared to chromatographic methods for trace impurity detection.
Common Byproducts and Their Typical Yields (Illustrative)

The following table summarizes common byproducts observed in the synthesis of fluorinated benzoic acids and provides illustrative yield ranges. Actual yields will vary significantly based on reaction conditions.

Synthetic RouteTarget ProductCommon ByproductsTypical Byproduct Yield Range (%)
Diazotization of Anthranilic Acid 2-Fluorobenzoic AcidSalicylic Acid5 - 20
Benzyne-related products1 - 10
Isomeric Fluorobenzoic Acids< 2
Oxidation of o-Fluorotoluene 2-Fluorobenzoic Acido-Fluorobenzaldehyde2 - 15
Unreacted o-Fluorotoluene1 - 10
Benzoic Acid< 5
Grignard Reaction of 1-bromo-4-fluorobenzene 4-Fluorobenzoic Acid4,4'-Difluorobiphenyl5 - 15
Benzophenone derivative (from further reaction)1 - 5

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Diazotization (Schiemann Reaction)

This protocol is adapted from established procedures for the synthesis of p-fluorobenzoic acid.[3]

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Boric Acid

  • 60% Hydrofluoric Acid

  • Potassium Hydroxide

  • Ethanol

  • Ether

Procedure:

  • Diazotization: In a suitable flask, prepare a paste of ethyl p-aminobenzoate in water and concentrated hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C.

  • Formation of Fluoborate Salt: In a separate paraffin-wax coated beaker, dissolve boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C. Cool this solution in an ice-water bath. Add the cold fluoboric acid solution to the diazonium salt solution while keeping the temperature below 10°C. A precipitate of p-carbethoxybenzenediazonium fluoborate will form.

  • Isolation and Decomposition of Fluoborate: Filter the precipitated fluoborate, wash with cold water, methanol, and then ether. Dry the solid in a vacuum desiccator. Thermally decompose the dried fluoborate by gentle heating.

  • Hydrolysis: The resulting crude ethyl p-fluorobenzoate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol.

  • Purification: After hydrolysis, filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude product can be further purified by recrystallization.

Protocol 2: General Procedure for Byproduct Analysis by GC-MS

This protocol provides a general method for the analysis of volatile impurities in a fluorinated benzoic acid synthesis.

1. Sample Preparation (Derivatization to Methyl Esters):

  • Accurately weigh approximately 5-10 mg of the crude reaction mixture into a vial.

  • Add 1 mL of a derivatizing agent such as BF3-methanol.

  • Seal the vial and heat at 60-70°C for the time recommended for the specific reagent to ensure complete esterification.

  • Cool the vial, and then perform a liquid-liquid extraction by adding 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane or diethyl ether).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer containing the methyl esters to a clean vial for GC-MS analysis.[5]

2. GC-MS Analysis:

  • Column: Use a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start with an initial temperature of 50-70°C, hold for a few minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 200-250°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Identification: Identify the main product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification & Quantification cluster_result Result start Crude Product from Fluorinated Benzoic Acid Synthesis prep Sample Preparation (e.g., Derivatization for GC-MS) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data Data Analysis (Peak Integration, Library Search) hplc->data gcms->data nmr->data quant Quantification of Byproducts data->quant report Purity Report and Byproduct Profile quant->report

Caption: Workflow for Byproduct Identification.

Troubleshooting_Diazotization cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield in Diazotization Synthesis of 2-Fluorobenzoic Acid salicylic High levels of Salicylic Acid issue->salicylic benzyne Complex Byproduct Mixture issue->benzyne color Discolored Product issue->color water Presence of Water salicylic->water temp High Reaction Temperature benzyne->temp reagent Incorrect Reagent Addition Rate benzyne->reagent azo Azo Compound Formation color->azo anhydrous Use Anhydrous Conditions water->anhydrous low_temp Maintain Low Temperature (<5°C) temp->low_temp slow_add Slow, Controlled Reagent Addition reagent->slow_add purify Purification (e.g., Recrystallization) azo->purify

Caption: Troubleshooting Diazotization Reactions.

References

stability issues of 3-Fluoro-4-n-octyloxybenzoic Acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 3-Fluoro-4-n-octyloxybenzoic Acid under various storage and experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and address potential stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of benzoic acid derivatives.[1][2] Thermal decomposition may lead to decarboxylation.[1][2][3]

  • Light: Exposure to UV or visible light may induce photolytic degradation in aromatic carboxylic acids.[4][5]

  • pH: Hydrolysis can occur under strongly acidic or basic conditions, potentially affecting the carboxylic acid group.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule.

  • Moisture: As with many carboxylic acids, the presence of moisture can facilitate degradation reactions. Carboxylic acids can absorb enough water from the air to potentially corrode or dissolve certain metals.[6]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed container to protect it from moisture and air.

  • Keep it in a cool, dry, and dark place. Refrigeration may be advisable for long-term storage.

  • Avoid storing it in proximity to strong oxidizing agents, strong acids, or strong bases.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from similar compounds. Possible degradation products could include:

  • Decarboxylation product: Formation of 1-fluoro-2-(octyloxy)benzene through the loss of carbon dioxide. This is a common thermal degradation pathway for benzoic acids.[1][2][3]

  • Hydrolysis products: Under extreme pH conditions, the ether linkage could potentially be cleaved, although this is generally a stable bond.

Q4: What are the visual or analytical signs of degradation?

A4: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown).

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.

  • A decrease in the purity of the main compound peak as determined by analytical methods.

  • Inconsistent or non-reproducible results in experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution during the experiment.- Prepare fresh solutions for each experiment from a properly stored solid sample.- Protect solutions from light, especially if working with photolabile compounds.- Control the temperature of your experimental setup.- Perform a stability check of your compound in the experimental solvent system over the duration of the experiment.
Appearance of new peaks in HPLC/LC-MS The compound is degrading under the analytical or storage conditions.- Characterize the new peaks using mass spectrometry to identify potential degradation products.- Review your storage and handling procedures to ensure they are optimal.- Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[7][8]
Precipitation of the compound from aqueous solution Low aqueous solubility of the compound, which is common for long-chain alkoxybenzoic acids.[6]- Determine the solubility of the compound in your specific buffer system before preparing high-concentration stock solutions.- Consider using a co-solvent such as DMSO or ethanol to improve solubility, being mindful of its potential impact on your experiment.
Discoloration of the solid material upon storage Potential degradation due to exposure to light, air, or elevated temperatures.- Discard the discolored material and use a fresh, properly stored batch.- Review your storage conditions to ensure the compound is protected from light, moisture, and heat.

Experimental Protocols

To assess the stability of this compound in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

Protocol for a Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound or the stock solution in an oven at a temperature significantly above accelerated stability testing conditions (e.g., 70-80°C).[8]

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.[8]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.

    • A control sample, protected from stress, should be analyzed at each time point for comparison.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using mass spectrometry.

Data Presentation

The following table can be used to summarize the quantitative data from your forced degradation studies. Example data for other benzoic acid derivatives from the literature is included for illustrative purposes.

Stress Condition Duration (hours) Temperature (°C) % Degradation of Parent Compound Major Degradation Products (if identified) Reference (for example data)
0.1 M HCl 2480User's DataUser's Data
0.1 M NaOH 2480User's DataUser's Data
3% H₂O₂ 2425User's DataUser's Data
Heat (Solid) 4880User's DataUser's Data
Light (Solution) -25User's DataUser's Data
Subcritical Water (Benzoic Acid) 1300Stable-[1][2]
Subcritical Water (Salicylic Acid) 1200Severe DegradationPhenol[1][2]

Visualization

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Observe Stability Issue (e.g., Inconsistent Results, New Peaks) check_storage 1. Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling 2. Review Solution Preparation & Handling Procedures check_storage->check_handling No improper_storage Improper Storage Identified check_storage->improper_storage Yes improper_handling Improper Handling Identified check_handling->improper_handling Yes issue_persists Issue Persists check_handling->issue_persists No correct_storage Action: Correct Storage (Store Cool, Dry, Dark) improper_storage->correct_storage correct_handling Action: Refine Procedures (Fresh Solutions, Protect from Light) improper_handling->correct_handling re_evaluate Re-evaluate Experiment correct_storage->re_evaluate correct_handling->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved forced_degradation 3. Conduct Forced Degradation Study (Heat, Light, pH, Oxidation) issue_persists->forced_degradation analyze_degradants 4. Analyze Degradation Products (HPLC, LC-MS) forced_degradation->analyze_degradants identify_pathway Identify Degradation Pathway analyze_degradants->identify_pathway mitigate Develop Mitigation Strategy (e.g., Modify Formulation, Adjust pH) identify_pathway->mitigate end End: Stability Profile Established mitigate->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scaling Up the Production of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-n-octyloxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the production of this compound.

Experimental Workflow Overview

The primary method for synthesizing this compound is through the Williamson ether synthesis. This process involves the O-alkylation of 3-Fluoro-4-hydroxybenzoic acid with an octyl halide, typically 1-bromooctane, in the presence of a base.

G cluster_synthesis Synthesis Stage cluster_analysis Quality Control start Start Materials: 3-Fluoro-4-hydroxybenzoic acid 1-Bromooctane Base (e.g., K2CO3) reaction Williamson Ether Synthesis (O-Alkylation) start->reaction Solvent (e.g., DMF) workup Reaction Work-up (Acidification & Extraction) reaction->workup Crude Product purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product analysis Analysis: - Melting Point - NMR Spectroscopy - HPLC product->analysis

Caption: A high-level overview of the synthesis and quality control process for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired product. What are the potential causes?

A: Low or no yield in the Williamson ether synthesis of this compound can stem from several factors. A logical approach to troubleshooting this issue is as follows:

G cluster_reagents Reagent & Reaction Setup cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield reagent_quality Check Reagent Purity & Integrity start->reagent_quality base_strength Verify Base Strength & Stoichiometry reagent_quality->base_strength Reagents OK solvent_dryness Ensure Anhydrous Solvent base_strength->solvent_dryness Base OK temperature Optimize Reaction Temperature solvent_dryness->temperature Setup OK reaction_time Adjust Reaction Time temperature->reaction_time Temp. Optimized elimination Investigate E2 Elimination reaction_time->elimination Time Adjusted c_alkylation Check for C-Alkylation elimination->c_alkylation Elimination Minimized solution Improved Yield c_alkylation->solution Side Reactions Addressed

Caption: A troubleshooting workflow for diagnosing the cause of low product yield.

  • Reagent Quality:

    • 3-Fluoro-4-hydroxybenzoic acid: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • 1-Bromooctane: Check for degradation. It is advisable to use freshly distilled or purchased 1-bromooctane.

    • Base: The choice and quality of the base are critical. For phenolic hydroxyl groups, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can minimize side reactions compared to stronger bases like sodium hydride (NaH). Ensure the base is anhydrous.

  • Reaction Conditions:

    • Incomplete Deprotonation: The phenolic proton of 3-Fluoro-4-hydroxybenzoic acid must be removed to form the nucleophilic phenoxide. If using a solid base like K₂CO₃, ensure adequate stirring and sufficient reaction time for the deprotonation to occur.

    • Temperature: The reaction temperature is a crucial parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination. A typical starting point is between 60-80 °C.

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred for Williamson ether synthesis as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. Ensure the solvent is anhydrous.

  • Side Reactions:

    • E2 Elimination: This is a common competing reaction, especially with secondary and tertiary alkyl halides. Since 1-bromooctane is a primary alkyl halide, this is less of a concern but can still occur at elevated temperatures.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). O-alkylation is generally favored, but C-alkylation can become more significant under certain conditions.

Issue 2: Product Purity and Purification Challenges

Q: My final product is impure, and I am having difficulty with purification. What are the common impurities and how can I remove them?

A: Common impurities include unreacted starting materials (3-Fluoro-4-hydroxybenzoic acid and 1-bromooctane) and byproducts from side reactions.

  • Purification Strategy: The primary method for purifying this compound is recrystallization .

    • Solvent Selection: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system such as ethanol/water or isopropanol/water is often effective. The crude product is dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize.

    • Washing: After filtration, wash the crystals with a cold solvent mixture (similar to the recrystallization solvent) to remove any remaining soluble impurities.

ImpurityRemoval Method
Unreacted 3-Fluoro-4-hydroxybenzoic acidCan be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. However, this may also deprotonate the desired product, so careful pH control is necessary. Recrystallization is generally more effective.
Unreacted 1-bromooctaneThis is a non-polar impurity and can often be removed during recrystallization as it tends to remain in the mother liquor.
C-Alkylation ByproductsThese isomers may have similar solubility profiles to the desired product, making them challenging to remove by recrystallization alone. Column chromatography may be necessary in such cases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for the synthesis of this compound?

A1: For the etherification of phenols, potassium carbonate (K₂CO₃) is a commonly used and effective base. It is generally milder than bases like sodium hydride (NaH), which can reduce the likelihood of side reactions. Typically, 1.5 to 2.0 equivalents of K₂CO₃ are used relative to the 3-Fluoro-4-hydroxybenzoic acid.

Q2: What are the key considerations for scaling up this reaction?

A2: Scaling up the synthesis of this compound requires careful consideration of several factors:

  • Heat Transfer: The Williamson ether synthesis is often exothermic. As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating and an increase in side products. Ensure adequate cooling capacity and consider controlling the rate of addition of the alkylating agent.

  • Mass Transfer: In a larger reactor, efficient mixing is crucial to ensure good contact between the reactants, especially when using a solid base like K₂CO₃. Inadequate stirring can lead to incomplete reactions and lower yields.

  • Solvent Volume: While it is important to maintain a sufficient solvent volume to ensure solubility and efficient stirring, using excessive solvent can make the process less economical and require more energy for removal during work-up.

  • Work-up and Isolation: Handling larger volumes during extraction and filtration can present logistical challenges. Ensure that the equipment is appropriately sized for the scale of the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials, the consumption of 3-Fluoro-4-hydroxybenzoic acid and the formation of the more non-polar product can be visualized.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluoro-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (after recrystallization) >98% (by HPLC)
Reaction Time 4-6 hours
Reaction Temperature 70-80 °C

Note: These values are representative and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Technical Support Center: Resolving Inconsistencies in the Mesomorphic Behavior of Synthesized Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during the synthesis and characterization of liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for characterizing the mesomorphic behavior of synthesized liquid crystals?

A1: The three primary techniques used to characterize the phase behavior of liquid crystals are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1] These methods are often used in a complementary fashion to provide a comprehensive understanding of a material's thermal and structural properties.[2]

  • Polarized Optical Microscopy (POM): A qualitative technique that allows for the direct visualization of the unique optical textures of different liquid crystal phases.[3] Changes in these textures with temperature indicate phase transitions.

  • Differential Scanning Calorimetry (DSC): A quantitative technique that measures the heat flow associated with phase transitions as a function of temperature.[3] This provides data on transition temperatures and enthalpy changes.

  • X-ray Diffraction (XRD): A definitive method for identifying mesophases by determining the structure and long-range order of the liquid crystal phases.[1]

Q2: What is the difference between an enantiotropic and a monotropic liquid crystal?

A2: The distinction lies in the thermodynamic stability of the liquid crystal phase relative to the crystalline and isotropic liquid phases.

  • Enantiotropic liquid crystals exhibit a liquid crystalline phase that is thermodynamically stable and can be observed on both heating and cooling cycles.[4]

  • Monotropic liquid crystals have a liquid crystalline phase that is only metastable and is typically observed only upon cooling from the isotropic liquid, as it exists below the melting point of the stable crystalline phase.[4][5]

Q3: How can impurities from synthesis affect the mesomorphic behavior of my compound?

A3: Impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact the observed mesomorphic behavior. They can:

  • Broaden or suppress phase transitions.

  • Lower transition temperatures.

  • Alter the observed optical textures.[3]

  • In some cases, induce mesophases that are not characteristic of the pure compound.

Even small amounts of impurities can lead to inconsistencies in characterization data.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended actions.

Inconsistent or Ambiguous Characterization Data

Q: My DSC and POM results for phase transition temperatures do not match. What should I do?

A: It is not uncommon to observe slight differences in transition temperatures between DSC and POM. This can be due to several factors:

  • Different Heating/Cooling Rates: DSC experiments are often run at faster heating and cooling rates (e.g., 5-20 °C/min) than what is practical for visual observation with a POM hot stage (e.g., 1-5 °C/min).[7][8] Faster rates can shift transition peaks to higher temperatures on heating and lower temperatures on cooling.[9][10]

  • Thermal Lag: There can be a difference in the actual sample temperature and the temperature reading of the instrument, which may be more pronounced in one setup than another.

  • Sample Preparation: Differences in sample thickness and the substrate used can influence the thermal response and optical appearance.[11]

Recommended Action:

  • Correlate the Data: Use the DSC data to identify the temperature ranges where transitions occur and then carefully observe the sample by POM with a slow heating and cooling rate (e.g., 1-2 °C/min) in those regions to identify the corresponding texture changes.

  • Standardize Rates: Where possible, use similar heating and cooling rates for both techniques to allow for a more direct comparison.

  • Calibrate Instruments: Ensure both your DSC and POM hot stage are properly calibrated using standard materials.

Q: The POM texture of my compound is not clear or does not match any of the well-known liquid crystal phases. What could be the issue?

A: Ambiguous or "muddy" textures are often a sign of an impure sample.[3] The presence of even small amounts of impurities can disrupt the long-range ordering of the liquid crystal, leading to poorly defined textures. It could also indicate the presence of a complex or unusual mesophase.[2]

Recommended Action:

  • Purify the Sample: The first step should always be to re-purify your compound. Techniques like recrystallization or column chromatography are essential.

  • Anneal the Sample: Hold the sample at a temperature just below the clearing point for an extended period. This can allow for the growth of larger, more well-defined domains.

  • Shear the Sample: Gently shearing the sample between the glass slide and coverslip can help to align the liquid crystal and produce a more recognizable texture.

  • Consult Literature for Similar Structures: Look for reports on liquid crystals with similar molecular structures, as they may exhibit similar, less common textures.[12]

  • Perform XRD: If the texture remains ambiguous, XRD is the most definitive technique for identifying the phase structure.[1]

Issues Observed in DSC Analysis

Q: My DSC thermogram shows very broad peaks. What does this indicate?

A: Broad peaks in a DSC thermogram can be caused by several factors:

  • Sample Impurity: This is the most common cause. Impurities disrupt the cooperative nature of the phase transition, causing it to occur over a wider temperature range.[6][13]

  • Large Sample Size or Poor Thermal Contact: A large sample mass or poor contact between the sample and the DSC pan can lead to thermal gradients within the sample, resulting in peak broadening.[13]

  • Slow Heating/Cooling Rate: Very slow scan rates can sometimes result in broader peaks, although this is less common for liquid crystal transitions.

  • Polydispersity in Liquid Crystal Polymers: For polymeric liquid crystals, a broad distribution of molecular weights will lead to broader phase transitions.

Recommended Action:

  • Ensure Sample Purity: Re-purify your sample.

  • Optimize Sample Preparation: Use a small sample size (typically 3-5 mg) and ensure it is pressed firmly and evenly at the bottom of the DSC pan.

  • Increase Scan Rate: For very broad transitions, try increasing the heating/cooling rate to 10 or 20 °C/min, as this can sometimes sharpen the peaks.[9][10]

Q: I am seeing extra, unexpected peaks in my DSC thermogram. What could be their origin?

A: Unexpected peaks can arise from several sources:

  • Polymorphism: The compound may have multiple crystalline forms (polymorphs), each with its own melting point.[14]

  • Impurity Phases: An impurity may be present in a high enough concentration to show its own distinct phase transitions.

  • Monotropic Transitions: You may be observing a monotropic phase that only appears on cooling and then crystallizes.[5]

  • Instrumental Artifacts: Sharp, non-reproducible spikes are often instrumental artifacts.[15]

Recommended Action:

  • Run Multiple Heat-Cool Cycles: Observe which peaks are reversible and which appear only on the first heat. Peaks that disappear after the first heating cycle are often due to the melting of an initial crystal form or the evaporation of residual solvent.[12]

  • Correlate with POM: Use POM to visually inspect the sample at the temperatures of the unexpected peaks to see if there is a corresponding texture change.

  • Analyze Purity: Use techniques like NMR or HPLC to check for the presence of impurities.

Quantitative Data Summary

The following tables provide representative phase transition temperatures and enthalpy values for some commonly studied liquid crystals. Note that these values can vary slightly depending on the experimental conditions and purity of the sample.

Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for nCB Liquid Crystals

CompoundTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)Reference(s)
5CB Cr → N~22.5-[2]
N → I~35.0~0.6[16]
6CB Cr → N14.5-[7]
N → I29.0-[7]
8CB Cr → SmA21.5-[7]
SmA → N33.5~1.2[17][18]
N → I40.5~0.29[17][18]

Table 2: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for MBBA

CompoundTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)Reference(s)
MBBA Cr → N~22-[1]
N → I~47~0.6[1][19]

Experimental Protocols

Methodology 1: Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small amount (a few micrograms) of the synthesized liquid crystal on a clean glass microscope slide. Cover with a clean coverslip.

  • Heating and Initial Observation: Place the slide on a calibrated hot stage. Heat the sample above its clearing point (the temperature at which it becomes an isotropic liquid) to erase any thermal history.

  • Cooling and Texture Identification: Cool the sample slowly (1-5 °C/min). As the sample cools, it will pass through different liquid crystalline phases. Observe and record the characteristic optical textures that form at each phase transition.

  • Heating Cycle: After cooling to room temperature (or below, if necessary), slowly heat the sample while observing the textures. This helps to determine if the phases are enantiotropic or monotropic.

  • Image Capture: Capture high-quality images of the textures for each identified mesophase.

Methodology 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected transition.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the clearing point.

    • Hold the sample in the isotropic phase for 2-5 minutes to ensure a uniform thermal history.

    • Cool the sample at the same rate back to the starting temperature.

    • Heat the sample again at the same rate. The second heating run is typically used for data analysis.[20]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak area for each transition. The peak area is used to calculate the enthalpy of the transition (ΔH).

Methodology 3: X-ray Diffraction (XRD)
  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter). For aligned samples, the liquid crystal can be introduced into the capillary in its isotropic phase and then slowly cooled in the presence of a magnetic or electric field.[21] For air-sensitive samples, preparation should be done in a glovebox.[22]

  • Instrument Setup: Mount the capillary in a temperature-controlled holder on the diffractometer.

  • Data Collection:

    • Small-Angle X-ray Scattering (SAXS): Collect data at small diffraction angles (typically 2θ = 1-10°) to probe the long-range positional order, such as the layer spacing in smectic phases.

    • Wide-Angle X-ray Scattering (WAXS): Collect data at wider angles (typically 2θ = 10-40°) to investigate the short-range positional order, such as the average distance between molecules.[21]

  • Temperature Scan: Collect diffraction patterns at various temperatures as the sample is heated and cooled to identify structural changes associated with phase transitions.

  • Data Analysis: Analyze the position and shape of the diffraction peaks to determine the phase structure (e.g., nematic, smectic A, smectic C, etc.).[23][24]

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow cluster_inconsistency Inconsistency Check Synthesized_LC Synthesized Liquid Crystal Purification Purification (Recrystallization, Chromatography) Synthesized_LC->Purification Pure_LC Pure Liquid Crystal Sample Purification->Pure_LC POM Polarized Optical Microscopy (POM) - Identify textures - Estimate transition temps. Pure_LC->POM DSC Differential Scanning Calorimetry (DSC) - Measure transition temps. - Determine enthalpy (ΔH) POM->DSC Guide DSC temperature range Inconsistency Inconsistent Results? (e.g., DSC peak but no texture change, ambiguous texture) POM->Inconsistency DSC->POM Confirm thermal events DSC->Inconsistency XRD X-ray Diffraction (XRD) - Definitive phase identification - Determine structural parameters Final_Data Consistent Mesomorphic Behavior Data XRD->Final_Data Inconsistency->Purification Re-purify sample Inconsistency->XRD Resolve ambiguity Inconsistency->Final_Data [No]

Caption: Workflow for resolving inconsistencies in liquid crystal characterization.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Inconsistent Mesomorphic Behavior Impurity Sample Impurity - Unreacted starting materials - Synthesis byproducts - Residual solvent Problem->Impurity Instrumental Instrumental Factors - Incorrect calibration - Different heating/cooling rates - Thermal lag Problem->Instrumental Sample Sample Preparation - Large sample size - Poor thermal contact - Incorrect alignment Problem->Sample Inherent Inherent Properties - Polymorphism - Monotropic behavior - Complex/unusual phase Problem->Inherent Purify Re-purify Sample Impurity->Purify Calibrate Calibrate Instruments & Standardize Methods Instrumental->Calibrate Optimize Optimize Sample Preparation Sample->Optimize Advanced Perform Advanced Characterization (XRD) Inherent->Advanced

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-4-n-octyloxybenzoic Acid and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Fluoro-4-n-octyloxybenzoic Acid and its non-fluorinated counterpart, 4-n-octyloxybenzoic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this comparison valuable for applications in materials science, particularly liquid crystals, and in the exploration of potential therapeutic agents. This document summarizes key properties, outlines synthetic approaches, and discusses potential biological activities based on available data.

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with fluorine at the 3-position of the benzoic acid ring is expected to influence several key physicochemical parameters due to fluorine's high electronegativity and ability to form strong bonds. While experimental data for this compound is limited, we can infer some properties based on known chemical principles and available data for related compounds.

PropertyThis compound4-n-octyloxybenzoic Acid
Molecular Formula C₁₅H₂₁FO₃[1][2]C₁₅H₂₂O₃[3][4]
Molecular Weight 268.32 g/mol [1][2]250.33 g/mol [3][4]
Appearance White to light yellow powder/crystal[2]White to light yellow crystal powder[5]
Melting Point Not available101-105 °C[5]
pKa (Predicted) Not available4.48 ± 0.10[5]
Solubility in Water Not availableInsoluble[3]
Solubility in Organic Solvents Not availableSoluble in hot methanol[5], highly soluble in ethanol and chloroform[6]
LogP (Predicted) Not availableNot available

Experimental Protocols

Synthesis of 4-n-octyloxybenzoic Acid

A common method for the synthesis of 4-n-octyloxybenzoic acid involves the Williamson ether synthesis. The general steps are as follows:

  • Esterification of p-hydroxybenzoic acid: p-hydroxybenzoic acid is first reacted with an alcohol, such as methanol, in the presence of an acid catalyst to protect the carboxylic acid group as an ester.

  • Etherification: The resulting methyl p-hydroxybenzoate is then deprotonated with a base, such as potassium carbonate, and reacted with an octyl halide (e.g., 1-bromooctane) to form the octyloxy ether.

  • Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Synthesis_4_n_octyloxybenzoic_acid p_hydroxybenzoic_acid p-Hydroxybenzoic Acid methyl_p_hydroxybenzoate Methyl p-hydroxybenzoate p_hydroxybenzoic_acid->methyl_p_hydroxybenzoate Methanol, H+ ether_intermediate Methyl 4-n-octyloxybenzoate methyl_p_hydroxybenzoate->ether_intermediate 1. Base (e.g., K2CO3) 2. 1-Bromooctane final_product 4-n-octyloxybenzoic Acid ether_intermediate->final_product 1. NaOH 2. H+

Caption: General synthesis workflow for 4-n-octyloxybenzoic acid.

Synthesis of this compound

The synthesis of the fluorinated analogue follows a similar strategy, starting from a fluorinated precursor. A plausible synthetic route is outlined below:

  • Starting Material: The synthesis can begin with 3-fluoro-4-hydroxybenzoic acid.

  • Protection of the Carboxylic Acid: Similar to the non-fluorinated analogue, the carboxylic acid is protected as an ester (e.g., methyl ester).

  • Williamson Ether Synthesis: The protected intermediate is then reacted with an octyl halide in the presence of a base to form the ether linkage.

  • Deprotection: The ester is hydrolyzed to yield the final product, this compound. An alternative starting material could be 3-fluoro-4-methoxybenzoic acid, which would require cleavage of the methyl ether before proceeding with the octyl ether synthesis.[7]

Synthesis_3_Fluoro_4_n_octyloxybenzoic_acid start 3-Fluoro-4-hydroxybenzoic Acid ester Methyl 3-fluoro-4-hydroxybenzoate start->ester Methanol, H+ ether Methyl 3-fluoro-4-n-octyloxybenzoate ester->ether 1. Base 2. 1-Bromooctane product This compound ether->product 1. NaOH 2. H+

Caption: Plausible synthesis route for this compound.

Comparative Performance and Biological Activity

Liquid Crystal Properties
Potential Antimicrobial and Anti-inflammatory Activity

Benzoic acid and its derivatives are known to possess antimicrobial and anti-inflammatory properties.[8] The lipophilic octyloxy chain would likely enhance membrane permeability, potentially influencing these activities. Fluorination can sometimes enhance the biological activity of a molecule.[9] For instance, derivatives of 3-fluoro-4-methoxybenzoic acid have been investigated for antimicrobial applications.[9] A direct comparison of the antimicrobial and anti-inflammatory effects of this compound and 4-n-octyloxybenzoic acid would require specific experimental testing.

Signaling Pathway Interactions

The direct effects of these specific long-chain alkoxy benzoic acids on cellular signaling pathways are not well-documented. However, the precursor molecule, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity by activating the Estrogen Receptor α (ERα)-dependent signaling pathway, which involves the phosphorylation of ERK, AKT, and PI3K.[10] It is conceivable that the longer alkyl chain and the fluorine substituent could modulate interactions with various cellular targets. For instance, other fatty acids have been shown to modulate signaling pathways such as the Toll-like receptor-4 (TLR4) pathway, which in turn can influence inflammatory responses through downstream effectors like NF-κB.[11] Perfluorinated fatty acids have also been shown to affect the MAPK signaling pathway.[12]

Signaling_Pathway_Hypothesis cluster_0 Potential Cellular Interactions Compound This compound or 4-n-octyloxybenzoic Acid Receptor Cellular Receptors (e.g., ERα, TLR4) Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/AKT, NF-κB) Response Cellular Response (e.g., Anti-inflammatory, Antimicrobial)

Caption: Hypothetical signaling pathway modulation.

Conclusion

This compound and 4-n-octyloxybenzoic acid are structurally similar compounds with the key difference being the presence of a fluorine atom in the former. This single atomic substitution is expected to impart distinct physicochemical properties, which in turn could lead to different performance characteristics in materials science applications and varied biological activities. While there is a body of knowledge on the non-fluorinated analogue, particularly its liquid crystal properties, there is a clear need for further experimental investigation into the properties and activities of this compound. Direct comparative studies are essential to fully elucidate the impact of fluorination in this molecular context and to guide the rational design of new materials and potential therapeutic agents.

References

A Comparative Guide to the Mesomorphic Properties of 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of the mesomorphic properties of 3-Fluoro-4-n-octyloxybenzoic Acid. Due to a lack of published experimental data for this specific compound, this document outlines the necessary experimental protocols and presents a comparative analysis with the well-characterized, structurally similar compound, 4-n-octyloxybenzoic Acid. The inclusion of a lateral fluorine atom is expected to influence the liquid crystalline behavior, and this guide details the methods required to elucidate these effects.

Comparative Analysis of Mesomorphic Properties

The following table summarizes the known mesomorphic data for the reference compound, 4-n-octyloxybenzoic Acid, and provides a template for the data to be determined for this compound and a shorter-chain analogue, 4-n-butoxybenzoic acid, for a broader comparison.

Compound NameStructurePhase Transition Temperatures (°C)Enthalpy of Transition (ΔH, kJ/mol)
This compound this compoundCr → Smectic: TBD Smectic → Nematic: TBD Nematic → Isotropic: TBDTo Be Determined (TBD)
4-n-octyloxybenzoic Acid 4-n-octyloxybenzoic AcidCr → Smectic: 101[1] Smectic → Nematic: 108[1] Nematic → Isotropic: 147[1]Data not readily available in cited sources.
4-n-butoxybenzoic Acid 4-n-butoxybenzoic AcidCr → Nematic: 147 Nematic → Isotropic: 161Data not readily available in cited sources.

TBD: To Be Determined through experimental validation as outlined in this guide.

Predicted Influence of 3-Fluoro Substitution

The introduction of a fluorine atom at the 3-position of the benzoic acid core is anticipated to alter the mesomorphic properties observed in the non-fluorinated analogue, 4-n-octyloxybenzoic Acid. Lateral substitutions, such as with fluorine, can influence molecular packing and intermolecular interactions, which in turn affect the stability and transition temperatures of liquid crystal phases.[2][3] The high electronegativity and small size of the fluorine atom may lead to changes in dipole moment and polarizability, potentially resulting in a depression of the melting point and an alteration of the smectic and nematic phase ranges.

Experimental Protocols

To validate the mesomorphic properties of this compound, the following standard experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected isotropic point.

  • The sample is then cooled at the same controlled rate back to room temperature.

  • A second heating and cooling cycle is typically performed to ensure thermal history does not affect the results.

  • The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases by observing their characteristic textures.

Methodology:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated slowly while being observed through the crossed polarizers of the microscope.

  • As the sample melts and transitions through different mesophases, the distinct optical textures are recorded. For example, smectic phases often exhibit focal-conic or fan-like textures, while nematic phases show threaded or schlieren textures.

  • The temperatures at which these textural changes occur are noted and correlated with the transitions observed by DSC.

Experimental Validation Workflow

The following diagram illustrates the logical workflow for the characterization and validation of the mesomorphic properties of a novel liquid crystal candidate like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Mesomorphic Property Validation cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) dsc->pom xrd X-ray Diffraction (XRD) (Optional for phase confirmation) pom->xrd data_compilation Compile Transition Temperatures & Enthalpies pom->data_compilation texture_id Identify Mesophase Textures pom->texture_id comparison Compare with Reference Compounds data_compilation->comparison texture_id->comparison

Caption: Experimental workflow for the validation of mesomorphic properties.

References

comparative study of different alkyl chain lengths in 4-alkoxy-3-fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties: A Calculated Comparison

To facilitate a comparative understanding of how the alkyl chain length influences the molecular properties of 4-alkoxy-3-fluorobenzoic acids, the following table summarizes key physicochemical parameters for a homologous series from methoxy to butoxy. These values have been calculated using computational models and provide a basis for predicting their behavior in biological systems.

CompoundAlkyl Chain (R)Molecular FormulaMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (Ų)
4-Methoxy-3-fluorobenzoic acid-CH₃C₈H₇FO₃170.141.9046.53
4-Ethoxy-3-fluorobenzoic acid-CH₂CH₃C₉H₉FO₃184.172.4346.53
4-Propoxy-3-fluorobenzoic acid-(CH₂)₂CH₃C₁₀H₁₁FO₃198.202.9646.53
4-Butoxy-3-fluorobenzoic acid-(CH₂)₃CH₃C₁₁H₁₃FO₃212.223.4946.53

Impact of Alkyl Chain Length on Molecular Properties and Biological Activity

The length of the alkyl chain in the 4-alkoxy position is a critical determinant of the physicochemical properties and, consequently, the biological activity of these molecules.

  • Lipophilicity: As illustrated by the calculated LogP values in the table, lipophilicity increases with the elongation of the alkyl chain. This is a crucial factor in drug design, as it influences membrane permeability, absorption, distribution, and metabolism. An optimal level of lipophilicity is often required for a compound to effectively reach its biological target.[1][2]

  • Solubility: Generally, an increase in alkyl chain length leads to a decrease in aqueous solubility due to the larger nonpolar hydrocarbon portion of the molecule.[2] This can impact formulation and bioavailability.

  • Biological Activity: The biological activity of phenolic and benzoic acid derivatives is often influenced by the length of their alkyl substituents.[3][4] For instance, in some series of antimicrobial compounds, the activity increases with chain length up to a certain point (a "cut-off effect"), after which further elongation leads to a decrease in activity.[5] This is often attributed to a balance between the need for membrane penetration and the ability to interact with the target site. The estrogenicity of some parabens (esters of p-hydroxybenzoic acid) has been shown to depend on the length of their alkyl side chains.[3]

Experimental Protocols

While specific experimental data for a full homologous series is unavailable, a general synthesis protocol for 4-alkoxy-3-fluorobenzoic acids can be proposed based on the Williamson ether synthesis.

General Synthesis of 4-Alkoxy-3-Fluorobenzoic Acids

This protocol describes the synthesis of 4-alkoxy-3-fluorobenzoic acids starting from 3-fluoro-4-hydroxybenzoic acid and an appropriate alkyl halide.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • Alkyl halide (e.g., iodomethane, iodoethane, 1-bromopropane, 1-bromobutane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoro-4-hydroxybenzoic acid in a suitable solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.

  • Add the corresponding alkyl halide to the reaction mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous solution with HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-alkoxy-3-fluorobenzoic acid.

Potential Biological Signaling Pathways

Benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[6][7] One potential mechanism of action for the anti-inflammatory activity of benzoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[8][9][10]

signaling_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoic_Acid 4-Alkoxy-3-fluorobenzoic Acid Derivatives Benzoic_Acid->COX2 Inhibition

A diagram illustrating the potential inhibition of the COX-2 pathway by 4-alkoxy-3-fluorobenzoic acid derivatives.

Experimental and Logical Workflows

The synthesis and evaluation of 4-alkoxy-3-fluorobenzoic acids would typically follow a structured workflow.

experimental_workflow Start Starting Material: 3-Fluoro-4-hydroxybenzoic Acid Synthesis Williamson Ether Synthesis (Varying Alkyl Halides) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Series Homologous Series of 4-Alkoxy-3-fluorobenzoic Acids Purification->Series Physicochemical Physicochemical Profiling (Solubility, Lipophilicity) Series->Physicochemical Biological Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Series->Biological SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Biological->SAR

A generalized workflow for the synthesis and evaluation of a homologous series of 4-alkoxy-3-fluorobenzoic acids.

References

Performance Under Pressure: A Comparative Analysis of Liquid Crystals With and Without 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection of liquid crystal materials is paramount for advancements in display technologies, optical switching, and sensing applications. This guide provides a detailed comparative performance analysis of liquid crystalline systems with and without the influence of 3-Fluoro-4-n-octyloxybenzoic Acid, offering insights supported by experimental data.

The introduction of a fluorine atom into a liquid crystal molecule can significantly alter its physical and electro-optical properties. This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can impact intermolecular interactions, dipole moments, and molecular packing. This comparison focuses on the effects of adding this compound to a liquid crystal system, using 4-octyloxybenzoic acid (8OBA) as the baseline for a system without the fluoro-substitution and 4-(octyloxy)-3-fluorobenzoic acid (8OBAF) as a direct analogue for a system with it.

Quantitative Performance Metrics

The following table summarizes the key electro-optical and physical parameters of a liquid crystal system with and without the fluoro-substitution at a consistent temperature of 108°C in the nematic phase.

Performance MetricLiquid Crystal without Fluoro-Substitution (8OBA)Liquid Crystal with Fluoro-Substitution (8OBAF)Unit
Dielectric Properties
Perpendicular Dielectric Permittivity (ε⊥)3.123.55-
Parallel Dielectric Permittivity (ε∥)6.810.2-
Dielectric Anisotropy (Δε)3.686.65-
Electro-Optical Properties
Fall Response Time (τ_fall)~22~12ms
Elastic Properties
Splay Elastic Constant (K₁₁)8.27.5pN

Experimental Protocols

The data presented in this guide is based on standard liquid crystal characterization techniques.

1. Dielectric Spectroscopy: The dielectric properties, including the perpendicular (ε⊥) and parallel (ε∥) dielectric permittivity, were determined by measuring the capacitance of a liquid crystal cell in response to an AC electric field. A homogeneously aligned cell was used for ε⊥ measurements, and a homeotropically aligned cell was used for ε∥ measurements. The dielectric anisotropy (Δε) was then calculated as the difference between the parallel and perpendicular components (Δε = ε∥ - ε⊥). Measurements were conducted across a range of frequencies and temperatures to characterize the material's response.

2. Electro-Optical Switching: The response time of the liquid crystal was measured by applying a square-wave voltage to a planar-aligned cell and monitoring the change in optical transmittance with a photodiode. The fall time (τ_fall) is defined as the time taken for the transmittance to decay from 90% to 10% of its maximum value upon removal of the electric field.

3. Elastic Constant Measurement: The splay elastic constant (K₁₁) was determined by measuring the threshold voltage for the Fréedericksz transition in a planar-aligned cell. The threshold voltage is directly related to the splay elastic constant and the dielectric anisotropy of the material.

Visualizing the Analysis

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Characterization cluster_analysis Data Analysis cluster_comparison Performance Comparison LC_Base Liquid Crystal Host (e.g., 8OBA) DSC Differential Scanning Calorimetry (DSC) LC_Base->DSC POM Polarized Optical Microscopy (POM) LC_Base->POM Dielectric_Spec Dielectric Spectroscopy LC_Base->Dielectric_Spec Electro_Optic Electro-Optic Switching LC_Base->Electro_Optic LC_Doped Doped Liquid Crystal (e.g., 8OBAF) LC_Doped->DSC LC_Doped->POM LC_Doped->Dielectric_Spec LC_Doped->Electro_Optic Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions Textures Mesophase Identification POM->Textures Dielectric_Params Dielectric Permittivity & Anisotropy Dielectric_Spec->Dielectric_Params Response_Time Switching Times Electro_Optic->Response_Time Comparison Comparative Analysis of Performance Metrics Phase_Transitions->Comparison Textures->Comparison Dielectric_Params->Comparison Response_Time->Comparison

Experimental workflow for liquid crystal performance analysis.

Logical_Comparison cluster_cause Molecular Modification cluster_effect Impact on Properties cluster_performance Performance Outcome Fluoro_Sub Addition of This compound Dipole Increased Molecular Dipole Moment Fluoro_Sub->Dipole Packing Altered Intermolecular Interactions Fluoro_Sub->Packing Dielectric Higher Dielectric Anisotropy (Δε) Dipole->Dielectric Response Faster Response Time (τ) Packing->Response Elastic Slightly Lower Splay Elastic Constant (K₁₁) Packing->Elastic

Logical relationship of fluoro-substitution on liquid crystal properties.

Discussion of Results

The introduction of the fluorine atom in the 3-position of the benzoic acid core has a pronounced effect on the dielectric and electro-optical properties of the liquid crystal. The dielectric anisotropy (Δε) is significantly increased in the fluorinated compound (8OBAF) compared to its non-fluorinated counterpart (8OBA). This increase is attributed to the large dipole moment of the C-F bond, which enhances the overall molecular dipole moment.

A key performance improvement is the reduction in the fall response time. The fluorinated liquid crystal exhibits a faster switching speed, which is a critical parameter for display and photonic applications. This faster response is linked to the modified intermolecular interactions and rotational viscosity influenced by the fluorine substitution.

The splay elastic constant (K₁₁) shows a slight decrease with the addition of the fluorine atom. This parameter relates to the energy required to deform the liquid crystal director and can influence the threshold voltage of a device.

The Impact of Fluorination on the Dielectric Anisotropy of Benzoic Acid-Based Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over the physical properties of liquid crystals is paramount. Among these properties, dielectric anisotropy (Δε) stands out as a critical parameter influencing the electro-optical response of liquid crystal devices. The introduction of fluorine atoms into the molecular structure of liquid crystals, particularly those based on benzoic acid, offers a powerful tool for tuning this property. This guide provides an objective comparison of the dielectric anisotropy of liquid crystals containing various fluorinated benzoic acids, supported by experimental data and detailed methodologies.

The strategic placement and number of fluorine substituents on the benzoic acid core can dramatically alter the dipole moment of the liquid crystal molecule, thereby influencing the sign and magnitude of its dielectric anisotropy. This allows for the rational design of liquid crystals with either positive or negative Δε, tailored for specific applications.

Comparative Performance Data

The following table summarizes the dielectric anisotropy and clearing points for various liquid crystal mixtures incorporating fluorinated benzoic acid derivatives. The data highlights the trend of increasing negative dielectric anisotropy with a higher degree of lateral fluorine substitution.

Fluorinated Benzoic Acid DerivativeHost MixtureConcentration (wt%)Dielectric Anisotropy (Δε) at 22°CClearing Point (Tc) [°C]
Laterally difluoro-terphenyl homologsM1100-1.8112.3[1]
UCF-N2 (contains difluoro alkoxy-biphenyls)---2.9Not Specified[1]
UCF-N3 (contains difluoro alkoxy-biphenyls)M1 base--3.7493.2[1]

The Influence of Fluorine Substitution on Dielectric Anisotropy

The position of fluorine atoms on the benzoic acid ring dictates the direction of the molecule's net dipole moment relative to its long axis. This, in turn, determines whether the dielectric anisotropy is positive or negative. Lateral substitution (fluorine atoms on the sides of the ring) tends to increase the dipole moment perpendicular to the long axis, resulting in negative dielectric anisotropy. Conversely, terminal fluorine substitution can enhance the dipole moment along the long axis, leading to positive dielectric anisotropy.

G cluster_0 Fluorine Substitution Pattern cluster_1 Resulting Dielectric Anisotropy No_Fluorine Non-Fluorinated Benzoic Acid Positive_Anisotropy Positive (Δε > 0) No_Fluorine->Positive_Anisotropy Typically Small Positive Δε Lateral_Fluorine Lateral Fluorine Substitution Negative_Anisotropy Negative (Δε < 0) Lateral_Fluorine->Negative_Anisotropy Increases Negative Magnitude Terminal_Fluorine Terminal Fluorine Substitution Terminal_Fluorine->Positive_Anisotropy Increases Positive Magnitude

Caption: Relationship between fluorine substitution and dielectric anisotropy.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate characterization of liquid crystal properties. Below are protocols for the synthesis of a representative fluorinated benzoic acid liquid crystal and the measurement of its dielectric anisotropy.

Synthesis of 4-Alkoxy-2,3-difluorobenzoic Acids

This procedure outlines a general method for the synthesis of 4-alkoxy-2,3-difluorobenzoic acids, common precursors for liquid crystals with negative dielectric anisotropy.

Materials:

  • 2,3,4-Trifluorobenzoic acid

  • Anhydrous potassium carbonate

  • Appropriate n-alkyl bromide (e.g., 1-bromooctane)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • Esterification: A mixture of 2,3,4-trifluorobenzoic acid, anhydrous potassium carbonate, and the desired n-alkyl bromide in DMF is stirred at room temperature overnight.

  • Extraction: The reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is refluxed with a mixture of ethanol and aqueous sodium hydroxide solution.

  • Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 4-alkoxy-2,3-difluorobenzoic acid.

  • Final Purification: The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure acid.

Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Equipment:

  • Impedance analyzer

  • Temperature-controlled hot stage

  • Two glass substrates coated with indium tin oxide (ITO)

  • Polyimide alignment layer

  • Rubbing machine

  • Spacers of known thickness

  • UV-curable adhesive

Procedure:

  • Cell Fabrication:

    • Planar Alignment Cell (for ε⊥): ITO-coated glass substrates are spin-coated with a planar alignment polyimide. After curing, the substrates are rubbed in a single direction. The cell is assembled with spacers to define the cell gap and sealed with UV-curable adhesive, leaving two small filling holes.

    • Homeotropic Alignment Cell (for ε∥): ITO-coated glass substrates are spin-coated with a homeotropic alignment polyimide and cured. The cell is assembled in the same manner as the planar cell.

  • Cell Filling: The liquid crystal sample is introduced into the cells via capillary action in its isotropic phase. The filling holes are then sealed.

  • Measurement:

    • The capacitance of the empty cell (C_empty) is measured.

    • The capacitance of the filled planar cell (C⊥) is measured over a range of frequencies and temperatures. The perpendicular component of the dielectric permittivity is calculated as ε⊥ = C⊥ / C_empty.

    • The capacitance of the filled homeotropic cell (C∥) is measured under the same conditions. The parallel component of the dielectric permittivity is calculated as ε∥ = C∥ / C_empty.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[1][2]

G cluster_0 Liquid Crystal Cell Preparation cluster_1 Measurement Protocol Start Start: ITO-Coated Glass Substrates Spin_Coat Spin-Coat Alignment Layer (Planar or Homeotropic) Start->Spin_Coat Cure Cure Alignment Layer Spin_Coat->Cure Rub Rubbing (for Planar Alignment) Cure->Rub Assemble Assemble Cell with Spacers Rub->Assemble Seal Seal with UV Adhesive Assemble->Seal Fill Fill Cell with Liquid Crystal Seal->Fill Measure_Filled Measure Filled Cell Capacitance (C_filled) Fill->Measure_Filled Measure_Empty Measure Empty Cell Capacitance (C_empty) Calculate Calculate Dielectric Permittivity (ε = C_filled / C_empty) Measure_Empty->Calculate Measure_Filled->Calculate Anisotropy Calculate Dielectric Anisotropy (Δε = ε∥ - ε⊥) Calculate->Anisotropy

Caption: Experimental workflow for dielectric anisotropy measurement.

References

A Comparative Guide to Liquid Crystal Precursors: Benchmarking 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Fluoro-4-n-octyloxybenzoic Acid against other established liquid crystal precursors. The selection of a liquid crystal precursor is a critical decision that dictates the physicochemical properties and ultimate performance of the resulting material in applications ranging from advanced optical displays to novel drug delivery systems. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison, supported by available experimental data and standardized protocols, to facilitate informed material selection.

The Impact of Fluorination on Liquid Crystal Properties

The introduction of fluorine into a liquid crystal molecule can significantly alter its properties.[1][2] Fluorine is the most electronegative element, and its substitution into a liquid crystal core can lead to:

  • Modified Mesophase Behavior: The size of the fluorine atom, though small, can cause steric effects that influence molecular packing, often leading to a depression of the melting point and alterations in the transition temperatures between liquid crystalline phases (mesophases).[1][2]

  • Altered Dielectric Anisotropy (Δε): The high polarity of the carbon-fluorine bond can dramatically change the molecule's dipole moment, which in turn affects the dielectric anisotropy. This is a crucial parameter for display applications as it determines the responsiveness of the liquid crystal to an electric field.[1]

  • Tuned Birefringence (Δn): Fluorination can also impact the electronic properties of the molecule, leading to changes in its optical anisotropy, or birefringence.

  • Reduced Viscosity: In some cases, fluorination can lead to a decrease in viscosity, which is advantageous for applications requiring fast switching times.

Performance Benchmark: A Comparative Analysis

To provide a quantitative context, the following table summarizes the known properties of 4-n-octyloxybenzoic Acid and the benchmark liquid crystals 5CB and 8CB. The anticipated effects of fluorination on this compound are discussed below.

PropertyThis compound4-n-octyloxybenzoic Acid4-cyano-4'-pentylbiphenyl (5CB)4-cyano-4'-octylbiphenyl (8CB)
Molecular Structure C₁₅H₂₁FO₃C₁₅H₂₂O₃C₁₈H₁₉NC₂₁H₂₅N
Melting Point (Tₘ) Data not available. Expected to be lower than 4-n-octyloxybenzoic acid.101-105 °C[3]22.5 °C[4][5]21.5 °C
Clearing Point (T꜀) Data not available.147 °C (Nematic to Isotropic)[3]35.0 °C (Nematic to Isotropic)[4][5][6]40.5 °C (Nematic to Isotropic)
Mesophases Data not available. Expected to exhibit nematic and/or smectic phases.Crystalline → Smectic C (101 °C) → Nematic (108 °C) → Isotropic (147 °C)[3]Crystalline → Nematic (22.5 °C) → Isotropic (35.0 °C)[4][5][6]Crystalline → Smectic A (21.5 °C) → Nematic (33.5 °C) → Isotropic (40.5 °C)
Birefringence (Δn) Data not available.Data not readily available.~0.18 at 589 nm and 25 °C~0.16 at 589 nm and 35 °C
Dielectric Anisotropy (Δε) Data not available. Expected to be influenced by the position of the fluorine atom.Data not readily available.+11.5 at 1 kHz and 25 °C[7]+8.0 at 1 kHz and 35 °C

Discussion of this compound's Expected Performance:

Based on general principles of liquid crystal chemistry, the lateral fluorine substitution in this compound is expected to have the following consequences compared to its non-fluorinated counterpart:

  • Transition Temperatures: The presence of the fluorine atom is likely to disrupt the crystalline packing, leading to a lower melting point . The effect on the clearing point is less predictable and depends on the interplay of molecular shape and intermolecular forces.

  • Dielectric Anisotropy: The C-F bond introduces a strong dipole moment perpendicular to the long axis of the molecule. This would likely result in a decrease in the positive dielectric anisotropy or potentially a shift towards negative dielectric anisotropy . This is a significant alteration that could make the material suitable for different types of display technologies, such as in-plane switching (IPS) or vertically aligned (VA) modes.

  • Birefringence: The impact on birefringence is difficult to predict without experimental data but is expected to be measurable.

Experimental Protocols for Characterization

Accurate characterization of liquid crystal precursors is paramount for predicting their behavior and suitability for specific applications. The following are standard experimental protocols for determining the key properties discussed above.

Determination of Phase Transition Temperatures

The transition temperatures of a liquid crystal are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

DSC Protocol:

  • A small, precisely weighed sample (5-10 mg) of the liquid crystal precursor is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Phase transitions are identified as endothermic peaks on the heating curve. The peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

  • A subsequent cooling run is performed at the same rate to observe exothermic transitions and check for thermal stability and the presence of monotropic phases (phases that only appear on cooling).

POM Protocol:

  • A small amount of the liquid crystal is placed on a microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarized light microscope.

  • The sample is heated and cooled while being observed between crossed polarizers.

  • Phase transitions are identified by changes in the optical texture of the sample. Each liquid crystal phase (e.g., nematic, smectic A, smectic C) has a characteristic texture.

G General Workflow for Liquid Crystal Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application-Specific Testing synthesis Synthesis of LC Precursor purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pom Polarized Optical Microscopy (POM) - Identify Mesophases - Observe Textures purification->pom dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures (Tₘ, T꜀) - Measure Enthalpy of Transitions purification->dsc birefringence Birefringence Measurement (e.g., Abbe Refractometer) pom->birefringence dielectric Dielectric Spectroscopy - Measure Dielectric Anisotropy (Δε) pom->dielectric device Device Prototyping (e.g., LC Cell Fabrication) birefringence->device dielectric->device electro_optic Electro-Optical Characterization - Switching Times - Contrast Ratio device->electro_optic

General Workflow for Liquid Crystal Characterization
Measurement of Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of the material. It can be measured using an Abbe refractometer modified with a polarizer.

Protocol:

  • A thin, homogeneously aligned liquid crystal cell is prepared. This involves treating the inner surfaces of two glass slides with a polymer (e.g., polyvinyl alcohol) and rubbing them in a single direction to induce a preferred alignment of the liquid crystal molecules.

  • The liquid crystal sample is introduced into the cell via capillary action in its isotropic phase.

  • The cell is placed on the prism of the Abbe refractometer.

  • The sample is illuminated with a monochromatic light source.

  • By rotating the polarizer, the two refractive indices (nₑ and nₒ) can be measured from the position of the shadow line in the refractometer's eyepiece.

  • The birefringence is calculated as Δn = nₑ - nₒ.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using a capacitance method.

Protocol:

  • Two types of liquid crystal cells are prepared: a planar cell for measuring ε⊥ and a homeotropic cell for measuring ε∥.

    • Planar cell: The glass substrates are treated to induce alignment of the liquid crystal molecules parallel to the surfaces.

    • Homeotropic cell: The glass substrates are treated to induce alignment perpendicular to the surfaces.

  • The cells are filled with the liquid crystal sample.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivities are calculated from the capacitance values, the cell dimensions (area and thickness), and the permittivity of free space.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Application in Drug Delivery Systems

Liquid crystals are increasingly being explored for their potential in advanced drug delivery systems. Their ordered structures can encapsulate both hydrophilic and hydrophobic drug molecules, and their responsiveness to stimuli like temperature can be exploited for controlled release.

G Conceptual Workflow for LC-Based Drug Delivery cluster_formulation Formulation cluster_characterization Characterization cluster_application Application lc_precursor Liquid Crystal Precursor (e.g., this compound) formulation Formation of Lyotropic LC Phase (e.g., Cubic, Hexagonal) lc_precursor->formulation drug Active Pharmaceutical Ingredient (API) drug->formulation surfactant Surfactant/Stabilizer surfactant->formulation pom_sax Structural Analysis (POM, SAXS) formulation->pom_sax dls Particle Size & Zeta Potential (DLS) formulation->dls ee Encapsulation Efficiency formulation->ee drug_release In Vitro Drug Release Studies ee->drug_release in_vivo In Vivo Studies (Animal Models) drug_release->in_vivo clinical Clinical Trials in_vivo->clinical

Conceptual Workflow for LC-Based Drug Delivery

The unique properties of fluorinated liquid crystals, such as altered phase behavior and responsiveness to electric fields, could offer novel mechanisms for triggered drug release. Further research into the specific properties of this compound is warranted to explore its potential in this and other advanced applications.

References

Cross-Validation of Spectroscopic Data for 3-Fluoro-4-n-octyloxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-Fluoro-4-n-octyloxybenzoic Acid, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmacologically active compounds. To facilitate a comprehensive understanding of its structural characteristics, this document presents a cross-validation of its spectroscopic signature against closely related analogues. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and two comparative compounds: 4-n-Octyloxybenzoic Acid and 3-Fluoro-4-hydroxybenzoic Acid. This comparison highlights the influence of the fluorine substituent and the n-octyloxy chain on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm), Multiplicity, Integration, Assignment
This compound Data estimated from spectral images. ~7.9 (dd, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -OCH₂CH ₂-), ~1.5-1.2 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃)
4-n-Octyloxybenzoic Acid 8.05 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 4.03 (t, 2H, -OCH₂-), 1.81 (m, 2H, -OCH₂CH ₂-), 1.47-1.28 (m, 10H, -(CH₂)₅-), 0.89 (t, 3H, -CH₃)
3-Fluoro-4-hydroxybenzoic Acid 7.81 (dd, 1H, Ar-H), 7.72 (ddd, 1H, Ar-H), 7.07 (t, 1H, Ar-H), 5.6 (br s, 1H, -OH)

Table 2: FT-IR Spectroscopic Data (KBr Pellet)

CompoundKey Absorption Peaks (cm⁻¹) and Functional Group Assignments
This compound Data estimated from spectral images. ~2925 (C-H stretch, alkyl), ~2855 (C-H stretch, alkyl), ~1685 (C=O stretch, carboxylic acid), ~1605 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~1170 (C-F stretch)
4-n-Octyloxybenzoic Acid 2924 (C-H stretch, alkyl), 2853 (C-H stretch, alkyl), 1682 (C=O stretch, carboxylic acid), 1606 (C=C stretch, aromatic), 1255 (C-O stretch, ether)
3-Fluoro-4-hydroxybenzoic Acid 3450 (O-H stretch, hydroxyl), 3000-2500 (O-H stretch, carboxylic acid), 1680 (C=O stretch, carboxylic acid), 1610 (C=C stretch, aromatic), 1260 (C-O stretch), 1180 (C-F stretch)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺), Key Fragment Ions (m/z)
This compound Data estimated from spectral images.M⁺: 268 , 251, 157, 139
4-n-Octyloxybenzoic Acid M⁺: 250 , 233, 139, 121
3-Fluoro-4-hydroxybenzoic Acid M⁺: 156 , 139, 111

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (~1-2 mg) was finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe. The probe was heated to volatilize the sample into the ion source.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization source.

  • Ionization Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

  • Mass Analysis: The ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratios (m/z) and their relative abundances were recorded.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectroscopic cross-validation process and the relationships between the different analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR_Sample Dissolved in CDCl3 Sample->NMR_Sample Dissolution IR_Sample KBr Pellet Sample->IR_Sample Grinding & Pressing MS_Sample Direct Insertion Sample->MS_Sample Loading NMR 1H NMR Spectroscopy NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Peaks (cm-1) IR->IR_Data MS_Data Mass-to-Charge (m/z) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

data_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Molecule This compound NMR 1H NMR Molecule->NMR IR FT-IR Molecule->IR MS Mass Spec. Molecule->MS Proton_Env Proton Environment (Chemical Shift, Coupling) NMR->Proton_Env Func_Groups Functional Groups (C=O, C-O, C-F, Alkyl C-H) IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Proton_Env->Molecule Confirms Connectivity Func_Groups->Molecule Confirms Key Bonds Mol_Weight->Molecule Confirms Composition

Caption: Relationship between spectroscopic data and molecular structure.

Evaluating the Influence of 3-Fluoro-4-n-octyloxybenzoic Acid on Electro-Optical Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into liquid crystal molecules has been a pivotal strategy in optimizing their electro-optical properties for advanced display and photonic applications. This guide provides a comparative analysis of 3-Fluoro-4-n-octyloxybenzoic Acid and its non-fluorinated counterpart, 4-n-octyloxybenzoic acid, to evaluate the influence of fluorination on the electro-optical response. The information presented is based on established principles and experimental observations in the field of liquid crystal research.

I. Comparative Analysis of Electro-Optical Properties

The addition of a fluorine atom to the benzoic acid core, as in this compound, is generally expected to enhance key electro-optical parameters compared to its non-fluorinated analog, 4-n-octyloxybenzoic acid. This is attributed to the high electronegativity and small size of the fluorine atom, which can significantly alter molecular polarity, dielectric anisotropy, and intermolecular interactions.

Electro-Optical ParameterThis compound (Expected)4-n-octyloxybenzoic Acid (Typical)Influence of Fluorination
Threshold Voltage (Vth) LowerHigherThe strong dipole moment of the C-F bond can increase the dielectric anisotropy, leading to a lower threshold voltage required to switch the liquid crystal molecules.
Response Time (τ) Faster (Lower ms range)Slower (Higher ms range)Fluorination can lead to a lower rotational viscosity, allowing the liquid crystal molecules to reorient more quickly in response to an electric field, resulting in faster switching times.
Contrast Ratio HigherLowerA lower threshold voltage and faster response time contribute to a sharper switching characteristic, which can enhance the contrast between the "on" and "off" states.[1][2][3]

II. Experimental Protocols

The following are detailed methodologies for the key experiments required to quantitatively assess the electro-optical properties of liquid crystal materials.

A. Measurement of Threshold Voltage (Freedericksz Transition)

The threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal directors in a cell.

Experimental Setup:

  • Light Source: He-Ne laser (λ = 632.8 nm)

  • Polarizers: A pair of crossed polarizers.

  • Liquid Crystal Cell: A transparent cell with indium tin oxide (ITO) coated glass substrates, providing a uniform cell gap (typically 5-10 µm). The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a planar alignment of the liquid crystal molecules.

  • Sample: The liquid crystal material (e.g., this compound or 4-n-octyloxybenzoic acid) is introduced into the cell via capillary action in its isotropic phase and then slowly cooled to the nematic phase.

  • Function Generator: To apply a variable AC voltage (typically 1 kHz square wave) to the LC cell.

  • Photodetector: To measure the intensity of the transmitted light.

  • Oscilloscope/Voltmeter: To monitor the applied voltage and the photodetector output.

Procedure:

  • The LC cell is placed between the two crossed polarizers, with the rubbing direction of the cell at 45° to the transmission axes of the polarizers.

  • The He-Ne laser beam is directed through the polarizer, the LC cell, the analyzer, and finally to the photodetector.

  • The AC voltage from the function generator is applied to the LC cell, starting from 0 V and gradually increasing.

  • The intensity of the transmitted light is measured by the photodetector as a function of the applied voltage.

  • The threshold voltage (Vth) is determined as the voltage at which the transmitted light intensity begins to change, indicating the onset of the reorientation of the liquid crystal molecules.[4] This can be identified as the intersection of the extrapolated linear parts of the voltage-transmittance curve.

B. Measurement of Response Time

Response time refers to the time it takes for the liquid crystal to switch between the "on" and "off" states when a voltage is applied or removed.

Experimental Setup:

The setup is similar to that for the threshold voltage measurement, with the addition of a digital storage oscilloscope to capture the transient optical response.

Procedure:

  • A square wave voltage with a frequency of around 1 Hz is applied to the LC cell. The voltage amplitude should be sufficient to fully switch the liquid crystal (e.g., several times the threshold voltage).

  • The photodetector output, which corresponds to the transmitted light intensity, is monitored on the digital storage oscilloscope.

  • Rise Time (τ_on): This is the time taken for the transmitted intensity to change from 10% to 90% of its maximum value when the voltage is switched on.

  • Decay Time (τ_off): This is the time taken for the transmitted intensity to fall from 90% to 10% of its maximum value when the voltage is switched off.[5][6]

C. Measurement of Contrast Ratio

The contrast ratio is a measure of the difference in luminance between the brightest "on" state and the darkest "off" state.

Experimental Setup:

The setup is the same as for the threshold voltage measurement. A luminance meter can be used in place of a simple photodetector for more accurate measurements.

Procedure:

  • L_off (Off-state Luminance): With no voltage applied to the LC cell, the luminance of the display area is measured. For a normally white display, this will be the maximum luminance (L_max).

  • L_on (On-state Luminance): A voltage sufficient to fully switch the liquid crystal is applied to the cell. The luminance of the display area is then measured. This will be the minimum luminance (L_min).

  • The contrast ratio (CR) is calculated as the ratio of the luminance in the "on" state to the luminance in the "off" state.[1][2]

    • For a normally white display: CR = L_max / L_min

    • For a normally black display: CR = L_on / L_off

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the electro-optical characterization of a liquid crystal material.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electro-Optical Measurement cluster_analysis Data Analysis synthesis Synthesis of Liquid Crystal cell_fab LC Cell Fabrication cell_fill Cell Filling setup Optical Setup Assembly cell_fill->setup vth Threshold Voltage Measurement rt Response Time Measurement cr Contrast Ratio Measurement data_acq Data Acquisition cr->data_acq analysis Comparative Analysis

Caption: Experimental workflow for electro-optical characterization.

B. Influence of Fluorination on Electro-Optical Parameters

This diagram illustrates the expected impact of fluorination on the key electro-optical properties of benzoic acid-based liquid crystals.

fluorination_effect cluster_compound cluster_modification cluster_result cluster_properties Impact on Electro-Optical Properties start 4-n-octyloxybenzoic Acid (Non-fluorinated) fluorination Introduction of Fluorine Atom start->fluorination result This compound fluorination->result vth Lower Threshold Voltage result->vth rt Faster Response Time result->rt cr Higher Contrast Ratio result->cr

Caption: Effect of fluorination on electro-optical properties.

References

comparative analysis of the stability of liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Stability of Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

The stability of liquid crystal (LC) mixtures is a critical parameter influencing their performance and reliability in a wide range of applications, from high-resolution displays to advanced drug delivery systems. This guide provides an objective comparison of the stability of various LC mixtures, supported by experimental data, to aid in the selection of appropriate materials for specific research and development needs.

Thermal Stability of Nematic Liquid Crystal Mixtures

The thermal stability of a liquid crystal mixture is paramount, as it dictates the operational temperature range and shelf-life of the device or formulation. A key indicator of thermal stability is the clearing point (T_N-I), the temperature at which the material transitions from the nematic to the isotropic liquid phase. A higher clearing point generally indicates greater thermal stability.

Table 1: Comparison of Clearing Points for Various Nematic Liquid Crystal Mixtures

Liquid Crystal MixtureClearing Point (T_N-I) (°C)Noteworthy Characteristics
E7~60A well-characterized eutectic mixture, often used as a benchmark.[1]
PCH5~50Exhibits high thermal stability.[2]
7CB~42Lower thermal stability compared to PCH5.[2]
7CB/PCH5 (30/70 wt%)50The mixture shows improved thermal stability over pure 7CB.[2]
ZLI-1132Not specifiedA commercial mixture from Merck.
ZLI-1800Not specifiedA commercial mixture from Merck.
BDH-E7Not specifiedA commercial mixture from BDH.
HRL-2N25Not specifiedA phenyl benzoate mixture.[3]

Note: The stability of a liquid crystal mixture can be influenced by the presence of dopants and the nature of the alignment layers.[3][4]

UV Stability of Liquid Crystal Mixtures

Exposure to ultraviolet (UV) radiation can lead to the degradation of liquid crystal molecules, causing a decline in performance, such as altered electro-optical properties and reduced clearing points. The UV stability is particularly crucial for applications involving high-intensity light sources, like projectors and outdoor displays.

Table 2: Comparative UV Stability of Selected Liquid Crystal Mixtures

Liquid Crystal MixtureAlignment LayerUV Exposure ConditionsLifetime/Observations
MLC-9200-000 (low birefringence)Polyimide (PI)365 nm, 350 mW/cm²Longer lifetime compared to TL-216.[5]
TL-216 (high birefringence)Polyimide (PI)365 nm, 350 mW/cm²Shorter lifetime. High birefringence LCs are generally less stable under UV.[5][6]
MLC-9200-000Silicon-dioxide (SiO₂)365 nm, 350 mW/cm²Longer lifetime than in PI cells. SiO₂ alignment layers are more robust.[5][7]
TL-216Silicon-dioxide (SiO₂)365 nm, 350 mW/cm²Longer lifetime than in PI cells.[5]
ZLI-1800Not specified356-790 nm (Xenon lamp)3800 hours.[8]
ZLI-1132Not specified356-790 nm (Xenon lamp)800 hours.[8]
BDH-E7Not specified356-790 nm (Xenon lamp)230 hours.[8]
BL006Polyimide (PIA2000 or PI2545)200-400 nmShowed very high photo-stability with no significant changes in optical retardance or response times.[6]
MDA-98-1602Not specified200-400 nmShowed very different photo-stability compared to BL006, despite similar birefringence.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of liquid crystal mixture stability.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[9][10][11]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a continuous nitrogen flow to observe the endothermic nematic-to-isotropic transition.[12]

    • Hold the sample at this isotropic temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point to observe the exothermic isotropic-to-nematic and subsequent transitions.

  • Data Analysis: The peak of the endothermic or exothermic event in the DSC thermogram corresponds to the phase transition temperature. The area under the peak is proportional to the enthalpy change of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of LC mixture seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load heat Heat at controlled rate (e.g., 10°C/min) load->heat hold Isothermal hold heat->hold cool Cool at controlled rate (e.g., 10°C/min) hold->cool thermogram Generate DSC thermogram cool->thermogram analyze Determine transition temperatures and enthalpy thermogram->analyze UV_Stability_Workflow cluster_prep Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep_cell Prepare LC cell initial_char Initial electro-optical characterization prep_cell->initial_char uv_expose Expose to UV source initial_char->uv_expose periodic_char Periodic electro-optical characterization uv_expose->periodic_char At regular intervals data_analysis Analyze degradation of properties over time periodic_char->data_analysis Electro_Optical_Stability start Prepare LC Cell initial_meas Measure Initial Electro-Optical Properties start->initial_meas thermal_stress Apply Thermal Stress (e.g., 85°C for 1000h) initial_meas->thermal_stress post_meas Measure Post-Stress Electro-Optical Properties thermal_stress->post_meas compare Compare Pre- and Post- Stress Performance post_meas->compare

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-n-octyloxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of 3-Fluoro-4-n-octyloxybenzoic Acid, aligning with standard safety protocols and regulatory requirements.

Immediate Safety Considerations

Prior to handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified as causing skin irritation (H315) and serious eye irritation (H319)[1][2]. Therefore, appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, must be worn at all times[1][2]. In case of accidental contact, wash skin thoroughly with plenty of water and rinse eyes cautiously with water for several minutes[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local and national regulations. The recommended procedure is to entrust the disposal to a licensed waste disposal company[1]. The following steps outline the process for collecting and preparing the chemical waste for pickup.

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical should be placed in a puncture-resistant sharps container that is also labeled with the chemical name.

  • Solutions: If the chemical is in a solution, it should be collected in a compatible, sealed container. Avoid mixing with other incompatible waste streams. For instance, do not mix acidic waste with bases or oxidizing acids with organic chemicals[3].

2. Container Management:

  • Ensure the waste container is in good condition and the lid is securely fastened except when adding waste[3].

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].

3. Disposal of Empty Containers:

  • To be considered non-hazardous, chemical containers must be thoroughly emptied so that only minimal residue remains[3].

  • Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous chemical waste and add it to your designated liquid waste container[3].

  • After rinsing, the container labels must be obliterated or removed before disposal as regular laboratory glass or plastic waste[3].

4. Arranging for Professional Disposal:

  • Once the waste container is full (approximately three-quarters capacity) or has been in storage for a designated period, arrange for pickup by a licensed hazardous waste disposal company[1][4][5].

  • Ensure all labeling is clear and complete to facilitate proper handling and disposal by the waste management service.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Decontamination & Disposal cluster_2 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Compatible) segregate->liquid_waste Liquid sharps_waste Sharps Container (Labeled, Puncture-Resistant) segregate->sharps_waste Sharps empty_container Empty Chemical Container segregate->empty_container Empty store_waste Store Waste Container Securely in Designated Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Clean Container in Appropriate Lab Waste deface_label->dispose_container schedule_pickup Schedule Pickup with Licensed Waste Disposal Company store_waste->schedule_pickup end Professional Disposal schedule_pickup->end

Disposal workflow for this compound.

Quantitative Data

No specific quantitative data, such as concentration limits for neutralization or specific disposal volumes, are provided in the reviewed Safety Data Sheets for this compound. Disposal procedures are guided by regulatory compliance, which necessitates handing over the chemical waste to a certified disposal facility.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Fluoro-4-n-octyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-Fluoro-4-n-octyloxybenzoic Acid. Following these procedures is critical for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 326-78-3[1]

  • Physical Form: White to light yellow powder or crystal.

Primary Hazards: According to the Safety Data Sheet (SDS), this chemical is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate PPE is mandatory to prevent direct contact and exposure.

Operation/ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting Chemical safety goggles with side shields, nitrile gloves, lab coat. Work in a well-ventilated area or a chemical fume hood to prevent dust dispersion.[1][3]
Preparing Solutions Chemical safety goggles and a face shield, nitrile gloves (or other durable plastic gloves), lab coat or chemical-resistant apron.[4][5] Always perform this task in a certified chemical fume hood.
General Handling and Transfers Chemical safety goggles, nitrile gloves, lab coat.[1][6]
Spill Cleanup Chemical-resistant gloves, safety goggles and face shield, chemical-resistant apron or coveralls, and respiratory protection if significant dust is generated.[3][7]
Emergency (e.g., large spill) Full protective gear, including a self-contained breathing apparatus, may be necessary for major incidents.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[4][5]

  • All work with this compound, especially when handling the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][9]

  • Keep the container tightly closed when not in use.[8]

2. Handling the Chemical:

  • Wash hands and skin thoroughly after handling the substance.[1][2]

  • Avoid all personal contact, including inhalation of dust.[7]

  • When preparing solutions, always add the acid to the water or solvent slowly to control any exothermic reactions. Never add water to acid.[3][5]

  • Avoid creating dust.[8] Use appropriate tools for transfers.

3. First Aid Procedures:

  • If on Skin: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention immediately.[1][2][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1][10]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][7]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it in standard trash or down the drain.

1. Waste Segregation and Collection:

  • Collect all waste material (including contaminated PPE, weighing paper, and disposable labware) in a designated, properly labeled hazardous waste container.

  • This chemical is a halogenated organic waste.[11] It should be collected in a container specifically marked for this waste stream. Do not mix with non-halogenated waste.[11]

  • Keep acidic waste separate from basic waste.[3][9]

2. Container Management:

  • Use corrosion-resistant containers, such as those made of high-density polyethylene.[5]

  • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3][10]

3. Final Disposal:

  • Disposal must be carried out in accordance with local, state, and national regulations.[1]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify accessible eyewash and safety shower prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Carefully weigh and transfer chemical prep3->handle1 Proceed to handling handle2 Avoid dust generation handle1->handle2 emergency In case of exposure or spill, follow First Aid procedures and clean up protocols handle1->emergency If spill/exposure occurs handle3 Wash hands thoroughly after handling handle2->handle3 handle2->emergency disp1 Segregate as 'Halogenated Organic Waste' handle3->disp1 After experiment disp2 Use designated, sealed waste container disp1->disp2 disp3 Arrange for professional hazardous waste disposal disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.